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  • Product: 4-Amino-n-ethyl-2-fluorobenzamide
  • CAS: 912838-61-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profiling of 4-Amino-n-ethyl-2-fluorobenzamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Amino-n-ethyl-2-fluorobenzamide, a substituted benzamide derivative, in a range of organic solvents. While specific experimental data for this compound is not widely published, this document outlines the fundamental principles of solubility, provides a robust, step-by-step experimental protocol based on the gold-standard shake-flask method, and discusses the interpretation of solubility data.[3] The methodologies and theoretical discussions herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough solubility assessment for this molecule or other similar compounds.

Chapter 1: Introduction to 4-Amino-n-ethyl-2-fluorobenzamide and the Critical Role of Solubility

Overview of 4-Amino-n-ethyl-2-fluorobenzamide

4-Amino-n-ethyl-2-fluorobenzamide is a fluorinated aromatic amide. Its structure, featuring a primary amino group, a secondary amide, and a fluorine atom, suggests a molecule with a moderate polarity and the potential for both hydrogen bond donation and acceptance. These functional groups are pivotal in determining its interaction with various solvents and, consequently, its solubility.[4] While this specific molecule is not extensively documented in public literature, its structural motifs are common in medicinal chemistry and materials science. Understanding its solubility is a prerequisite for any potential application.

The Imperative of Solubility in Pharmaceutical Sciences

Solvent selection is a critical decision in the pharmaceutical industry, impacting every stage from API synthesis to the final dosage form.[5][6] Key processes governed by solubility include:

  • Synthesis and Purification: The choice of solvent is crucial for controlling reaction kinetics, and for purification steps like crystallization, where precise solubility is necessary to achieve high purity and yield.[6]

  • Formulation Development: Creating stable and effective liquid dosage forms, such as oral solutions or parenteral injections, is entirely dependent on the API's solubility in pharmaceutically acceptable vehicles.[7]

  • Bioavailability: For orally administered drugs, the API must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[2]

Therefore, a comprehensive solubility profile in various organic solvents provides essential data for process chemists and formulators, enabling informed decisions that can save significant time and resources.[1]

Chapter 2: Theoretical Principles of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like."[8][9] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (4-Amino-n-ethyl-2-fluorobenzamide) and the solvent molecules.

Intermolecular Forces and Molecular Structure

The dissolution process involves breaking the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.[8] The key forces at play for 4-Amino-n-ethyl-2-fluorobenzamide are:

  • Hydrogen Bonding: The primary amine (-NH2) and the secondary amide (-NH-) groups are strong hydrogen bond donors, while the oxygen of the carbonyl group (C=O) and the nitrogen atoms are hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like ethanol, methanol) are expected to be effective.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative fluorine, oxygen, and nitrogen atoms. Polar aprotic solvents (like DMSO, acetone) can interact strongly through these forces.[8]

  • Van der Waals Forces: The non-polar benzene ring will interact via weaker London dispersion forces, which will be the primary mode of interaction with non-polar solvents (like hexane, toluene).

Based on its structure, 4-Amino-n-ethyl-2-fluorobenzamide is predicted to have higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the conceptual difference in interactions between the solute and a polar protic solvent versus a non-polar solvent.

G cluster_0 Interaction in a Polar Protic Solvent (e.g., Ethanol) cluster_1 Interaction in a Non-Polar Solvent (e.g., Hexane) solute1 4-Amino-n-ethyl-2-fluorobenzamide solvent1 Ethanol (CH3CH2OH) solute1->solvent1 Strong Hydrogen Bonding (NH...O, OH...N, OH...O) solvent1->solute1 Dipole-Dipole Interactions solute2 4-Amino-n-ethyl-2-fluorobenzamide solvent2 Hexane (C6H14) solute2->solvent2 Weak Van der Waals Forces

Caption: Key intermolecular forces governing solubility.

Chapter 3: Methodology for Solubility Profile Determination

To ensure accuracy and reproducibility, a standardized protocol is essential. The thermodynamic equilibrium shake-flask method is considered the "gold standard" for solubility determination.[3]

Materials and Equipment
  • Solute: 4-Amino-n-ethyl-2-fluorobenzamide (>99% purity).

  • Solvents: A selection of organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Orbital shaker or rotator with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

    • pH meter (for buffered solutions, if needed)

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the validated workflow for determining equilibrium solubility.

start Start prep 1. Sample Preparation Add excess solid solute to a known volume of solvent. start->prep equilibrate 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate sample 3. Sampling & Filtration Allow solids to settle. Withdraw supernatant and filter immediately using a 0.22 µm filter. equilibrate->sample dilute 4. Dilution Accurately dilute the filtrate to fall within the calibration curve range. sample->dilute analyze 5. HPLC Analysis Inject diluted sample and quantify against a calibration curve. dilute->analyze calculate 6. Calculation Calculate solubility in mg/mL or mol/L, accounting for dilution. analyze->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol
  • Preparation of Vials: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

  • Addition of Solute: Add an excess amount of 4-Amino-n-ethyl-2-fluorobenzamide to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[10][11]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[10][12] A preliminary test can determine the minimum time needed to reach a plateau in concentration.[13]

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A method similar to those used for other benzamide derivatives can be adapted.[14][15] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[16] The UV detection wavelength should be set to the absorbance maximum of the compound.

  • Data Validation: To ensure thermodynamic equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.[10] Run each solvent in triplicate to assess reproducibility.

Chapter 4: Data Presentation and Interpretation

All quantitative solubility data should be organized into a clear, comparative table. While experimental data for this specific compound is not available, Table 1 provides a template for how the results should be presented.

Table 1: Template for Solubility Data of 4-Amino-n-ethyl-2-fluorobenzamide at 25°C

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
HeptaneNon-polar Aliphatic0.11.9DataData
TolueneNon-polar Aromatic2.42.4DataData
DichloromethanePolar Aprotic3.19.1DataData
Ethyl AcetatePolar Aprotic4.46.0DataData
AcetonePolar Aprotic5.121DataData
EthanolPolar Protic5.225DataData
AcetonitrilePolar Aprotic5.837DataData
MethanolPolar Protic6.633DataData
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.247DataData
Interpretation of Results

When populated, the data in Table 1 would be analyzed by correlating the solubility values with the properties of the solvents.

  • High Solubility: It is anticipated that the compound will show the highest solubility in polar solvents like DMSO, Methanol, and Ethanol. This would be attributed to the strong hydrogen bonding and dipole-dipole interactions between the solute's amine and amide groups and the solvent molecules.[8]

  • Moderate Solubility: Solvents like Acetone, Acetonitrile, and Ethyl Acetate are expected to yield moderate solubility. They are polar and can accept hydrogen bonds but cannot donate them, leading to slightly less effective solvation compared to protic solvents.

  • Low Solubility: Non-polar solvents like Toluene and Heptane are predicted to be poor solvents. The energy required to break the strong intermolecular forces in the solid crystal lattice of the solute would not be compensated by the weak Van der Waals forces formed with these solvents.[8]

Chapter 5: Practical Implications and Applications

The generated solubility profile is not merely academic; it is actionable intelligence for chemical and pharmaceutical development.

  • Process Chemistry: A chemist can select an optimal solvent for a reaction that ensures all reactants are in solution, and then choose a suitable anti-solvent for efficient crystallization and purification based on solubility differences.[6]

  • Pre-formulation: Formulation scientists can use this data to identify potential solvent systems for liquid formulations or to select appropriate solvents for manufacturing processes like spray drying or granulation.[5][6]

  • Toxicity and Safety: The data allows for the selection of the least toxic solvent (e.g., Class 3 solvents like ethanol or acetone over Class 2 solvents like methanol or dichloromethane) that still provides the required solubility, aligning with regulatory guidelines such as ICH Q3C.[5]

Conclusion

This guide establishes a comprehensive and scientifically rigorous approach to determining and interpreting the solubility profile of 4-Amino-n-ethyl-2-fluorobenzamide in organic solvents. By combining a sound theoretical framework with a validated, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for making informed decisions in process development, formulation, and overall research. Adherence to these principles and methodologies will ensure a thorough understanding of this critical physicochemical property.

References

  • OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][13][17][18]

  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from a EUROLAB informational page.[17]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][19]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][20]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][8]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link][6]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from Teachy's educational resources.[4]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link][21]

  • Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link][9]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link][10]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link][1]

  • R Discovery. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Retrieved from R Discovery's platform.[7]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from a University of Calgary educational resource.

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link][2]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from an article on Dissolution Technologies.[11]

  • Jouyban, A. (2008). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link][3]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Retrieved from [Link][14][15]

  • ResearchGate. (2017). HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation. Retrieved from [Link][22]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from an RSC Publishing journal article.[16]

Sources

Exploratory

Molecular weight and formula of 4-Amino-n-ethyl-2-fluorobenzamide

[1] Executive Summary 4-Amino-N-ethyl-2-fluorobenzamide (CAS: 912838-61-0) is a specialized fluorinated benzamide intermediate critical to modern medicinal chemistry.[1] It serves as a pharmacophore scaffold in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-N-ethyl-2-fluorobenzamide (CAS: 912838-61-0) is a specialized fluorinated benzamide intermediate critical to modern medicinal chemistry.[1] It serves as a pharmacophore scaffold in the development of high-affinity ligands for G-protein coupled receptors (GPCRs) and nuclear hormone receptors.[1]

Most notably, this compound functions as a key building block in the synthesis of Thrombin Receptor (PAR-1) Antagonists and structural analogs of second-generation Androgen Receptor (AR) Antagonists (e.g., Enzalutamide derivatives).[1] Its 2-fluoro substitution pattern is strategically employed to modulate metabolic stability and conformational lock, enhancing ligand-target binding kinetics.[1]

Physicochemical Profile

The inclusion of the fluorine atom at the ortho position to the amide bond influences the planarity of the molecule via intramolecular hydrogen bonding and electrostatic repulsion, a feature often exploited to lock bioactive conformations.[1]

Table 1: Key Physicochemical Data
PropertySpecification
IUPAC Name 4-Amino-N-ethyl-2-fluorobenzamide
CAS Registry Number 912838-61-0
Molecular Formula C₉H₁₁FN₂O
Molecular Weight 182.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
LogP (Calculated) ~0.8 - 1.2 (Lipophilic, suitable for CNS/membrane penetration)
pKa (Calculated) ~4.5 (Aniline nitrogen)
SMILES CCNC(=O)C1=C(F)C=C(N)C=C1

Synthesis & Manufacturing Protocols

The synthesis of 4-Amino-N-ethyl-2-fluorobenzamide typically follows a robust three-step sequence starting from 2-fluoro-4-nitrobenzoic acid.[1] This route ensures high regioselectivity and minimizes the formation of defluorinated byproducts.

Retrosynthetic Analysis

The target molecule is disassembled into Ethylamine and the 2-fluoro-4-nitrobenzoyl core.[1] The amino group at position 4 is installed via the reduction of a nitro precursor, which is compatible with the amide coupling conditions used in earlier steps.[1]

Step-by-Step Synthesis Protocol
Step 1: Acid Chloride Formation (Activation)
  • Reagents: 2-Fluoro-4-nitrobenzoic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (cat.).[1]

  • Procedure: The benzoic acid derivative is refluxed with SOCl₂ to generate 2-fluoro-4-nitrobenzoyl chloride.[1]

  • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the acid chloride.

Step 2: Amide Coupling
  • Reagents: Ethylamine (solution in THF or water), Triethylamine (base), DCM or THF (solvent).[1]

  • Procedure: The acid chloride is added dropwise to a cooled (0°C) solution of ethylamine and base.[1] The reaction is exothermic.

  • Outcome: Formation of N-ethyl-2-fluoro-4-nitrobenzamide .[1]

  • Purification: Recrystallization from ethanol/water or flash chromatography.

Step 3: Nitro Reduction
  • Reagents: H₂ (gas), Pd/C (10% catalyst), Methanol or Ethanol.[1] Alternatively: Iron powder/NH₄Cl (Bechamp reduction).[1]

  • Procedure: The nitro-intermediate is subjected to catalytic hydrogenation at room temperature (1-3 atm).[1]

  • Mechanism: The nitro group is reduced to the primary amine without affecting the amide bond or the aryl-fluorine bond (under mild conditions).[1]

  • Final Yield: Typically >85% overall.

Synthetic Pathway Diagram

SynthesisPath Start 2-Fluoro-4-nitrobenzoic Acid Activation Activation (SOCl2 / DMF) Start->Activation Intermediate1 Acid Chloride Activation->Intermediate1 Coupling Amide Coupling (+ Ethylamine) Intermediate1->Coupling Intermediate2 N-Ethyl-2-fluoro-4-nitrobenzamide Coupling->Intermediate2 Reduction Reduction (H2, Pd/C) Intermediate2->Reduction Product 4-Amino-N-ethyl-2-fluorobenzamide (Target) Reduction->Product

Caption: Linear synthetic route from 2-fluoro-4-nitrobenzoic acid to the target benzamide via activation, coupling, and catalytic reduction.

Analytical Characterization

To validate the identity and purity of 4-Amino-N-ethyl-2-fluorobenzamide, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃[1]

  • Amide Region: A broad triplet or multiplet around δ 7.8–8.2 ppm (NH-CH₂), indicating the secondary amide.[1]

  • Aromatic Region:

    • dd, ~7.5 ppm (H-6, ortho to F and amide).[1]

    • dd, ~6.4 ppm (H-3, ortho to F and amine).[1]

    • dd, ~6.3 ppm (H-5, meta to F).[1]

    • Note: The fluorine atom causes J-coupling splitting (J_H-F) in addition to J_H-H coupling.[1]

  • Aliphatic Region:

    • Quartet at δ 3.2–3.4 ppm (2H, -NH-CH₂ -CH₃).[1][2]

    • Triplet at δ 1.1–1.2 ppm (3H, -NH-CH₂-CH₃ ).[1]

  • Amine: Broad singlet at δ 5.5–6.0 ppm (2H, -NH₂), exchangeable with D₂O.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 183.2 m/z .[1]

  • Fragmentation: Loss of ethylamine fragment may be observed in MS/MS modes.

Applications in Drug Discovery[1]

Thrombin Receptor (PAR-1) Antagonists

Research cited in patent literature (e.g., EP1867331A1) identifies this molecule as a precursor for triazole-based PAR-1 antagonists.[1] These compounds prevent platelet aggregation and are investigated for the treatment of thrombosis and vascular restenosis.[1] The 2-fluoro group is critical here for preventing metabolic oxidation of the aromatic ring.[1]

Androgen Receptor (AR) Modulation

Structural analogs of this compound (specifically the N-methyl variant) are the basis for blockbuster drugs like Enzalutamide and Apalutamide .[1] The N-ethyl variant is frequently used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the receptor's ligand-binding domain (LBD).[1]

  • Hypothesis: Replacing methyl with ethyl tests the depth of the hydrophobic pocket in the AR LBD.

Scaffold Utility
  • Bioisosterism: The benzamide core mimics peptide bonds, allowing interaction with protease active sites.[1]

  • Fluorine Effect: The fluorine atom lowers the pKa of the aniline nitrogen slightly and increases lipophilicity (LogP), improving blood-brain barrier (BBB) permeability for CNS-targeted programs.[1]

Handling & Safety (EHS)[1]

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated anilines .[1]

  • GHS Classification (Inferred):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over prolonged exposure to air/light.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).[1]

References

  • European Patent Office. (2006).[1] EP1867331A1: Novel triazole derivatives and use thereof as thrombin receptor antagonists. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Ethyl 4-amino-2-fluorobenzoate (Structural Analog). Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-n-ethyl-2-fluorobenzamide

Disclaimer: As of February 2026, specific, publicly available stability studies for 4-Amino-n-ethyl-2-fluorobenzamide are not extensively documented in the scientific literature. This guide, therefore, presents a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, specific, publicly available stability studies for 4-Amino-n-ethyl-2-fluorobenzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds.[1][2][3] The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the intrinsic stability of 4-Amino-n-ethyl-2-fluorobenzamide. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing. The guide outlines step-by-step experimental protocols, explains the rationale behind methodological choices, and presents potential degradation pathways. Furthermore, it details the application of key analytical techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) for stability assessment. By following the principles and protocols within this guide, researchers can establish a robust stability profile for 4-Amino-n-ethyl-2-fluorobenzamide, a critical step in its journey from a promising molecule to a safe and effective therapeutic agent.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

Defining Thermodynamic Stability and its Impact on Safety, Efficacy, and Shelf-life

The stability of a pharmaceutical preparation can be defined as its capacity to maintain its physical, chemical, microbiological, therapeutic, and toxicological specifications throughout its shelf life.[3] Thermodynamic stability, specifically, refers to the susceptibility of a drug substance to chemical degradation under the influence of various environmental factors such as temperature, humidity, and light.[4] Changes in the chemical structure of an API can lead to a loss of potency, the formation of toxic degradation products, and alterations in bioavailability, thereby compromising patient safety and therapeutic efficacy.[5] A thorough understanding of a molecule's intrinsic stability is therefore not merely a regulatory requirement but a fundamental scientific necessity.

Regulatory Context: The Importance of Stability Testing under ICH Guidelines

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent requirements for the stability testing of new drug substances and products.[1][2] The ICH Q1A(R2) guideline, in particular, mandates the performance of stability testing to provide evidence on how the quality of a drug substance varies with time under the influence of temperature, humidity, and light.[2][4] Forced degradation studies, or stress testing, are an integral part of this process. These studies are designed to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating nature of the analytical methods used.[5][6]

Scope of the Guide: A Proposed Framework for 4-Amino-n-ethyl-2-fluorobenzamide

This guide provides a detailed, proactive framework for evaluating the thermodynamic stability of 4-Amino-n-ethyl-2-fluorobenzamide. It is structured to guide the user through the logical progression of a comprehensive stability assessment, from understanding the molecule's inherent chemical liabilities to designing and executing robust experimental protocols and interpreting the resulting data.

Physicochemical Profile of 4-Amino-n-ethyl-2-fluorobenzamide

A foundational understanding of the physicochemical properties of 4-Amino-n-ethyl-2-fluorobenzamide is essential for designing relevant and effective stability studies.

Molecular Structure and Functional Group Analysis

Molecular Formula: C₉H₁₁FN₂O

Molecular Weight: 182.19 g/mol

The structure of 4-Amino-n-ethyl-2-fluorobenzamide contains several key functional groups that are likely to influence its stability:

  • Primary Aromatic Amine (-NH₂): Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products.[7] They are also known to be sensitive to photodegradation.[8][9]

  • Secondary Amide (-CONH-): The amide bond is prone to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into a carboxylic acid and an amine.[10][11][12]

  • Fluorine (-F): The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent functional groups.

Predicted Physicochemical Properties

While experimental data is limited, computational models can provide valuable estimates of key physicochemical parameters.

PropertyPredicted ValueSignificance for Stability Studies
pKa (most acidic) ~15.5Indicates low acidity of the amide N-H.
pKa (most basic) ~3.5Relates to the protonation of the aromatic amine, influencing solubility and reactivity in different pH media.
logP ~1.5Suggests moderate lipophilicity, which can impact solubility in aqueous and organic solvents used in analysis.
Aqueous Solubility Predicted to be lowThis is a critical factor for designing solution-state forced degradation studies and for the development of HPLC methods.

Forced Degradation Studies: A Framework for Elucidating Degradation Pathways

Forced degradation studies are the cornerstone of a comprehensive stability assessment. The goal is to induce a target degradation of approximately 5-20% to ensure that the primary degradation products are generated without being further degraded themselves.[13]

Objectives of Forced Degradation Studies
  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[6]

General Considerations for Protocol Design
  • Sample Preparation: A stock solution of 4-Amino-n-ethyl-2-fluorobenzamide (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or acetonitrile.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for monitoring the degradation.[14]

Hydrolytic Degradation Protocol (Acidic, Basic, Neutral)

Rationale: The amide linkage in 4-Amino-n-ethyl-2-fluorobenzamide is susceptible to hydrolysis.[10][11] This protocol evaluates the molecule's stability across a range of pH values.

Step-by-Step Protocol:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and heat at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and heat at 60°C.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C.

  • Sampling: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Potential Hydrolytic Degradation Pathway

G Potential Hydrolytic Degradation 4-Amino-n-ethyl-2-fluorobenzamide 4-Amino-n-ethyl-2-fluorobenzamide 4-Amino-2-fluorobenzoic acid 4-Amino-2-fluorobenzoic acid 4-Amino-n-ethyl-2-fluorobenzamide->4-Amino-2-fluorobenzoic acid H₂O / H⁺ or OH⁻ Ethylamine Ethylamine 4-Amino-n-ethyl-2-fluorobenzamide->Ethylamine H₂O / H⁺ or OH⁻ G Potential Oxidative Degradation 4-Amino-n-ethyl-2-fluorobenzamide 4-Amino-n-ethyl-2-fluorobenzamide N-oxide derivative N-oxide derivative 4-Amino-n-ethyl-2-fluorobenzamide->N-oxide derivative [O] Nitroso derivative Nitroso derivative 4-Amino-n-ethyl-2-fluorobenzamide->Nitroso derivative [O]

Caption: Oxidation of the aromatic amine group.

Photolytic Degradation Protocol

Rationale: Aromatic amines can be susceptible to photodegradation. [8][9]This study assesses the molecule's stability when exposed to light, as recommended by ICH guideline Q1B. [1] Step-by-Step Protocol:

  • Sample Exposure: Expose the drug substance in a solid state and in solution to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

Potential Photolytic Degradation Pathway

G Potential Photolytic Degradation 4-Amino-n-ethyl-2-fluorobenzamide 4-Amino-n-ethyl-2-fluorobenzamide Radical species Radical species 4-Amino-n-ethyl-2-fluorobenzamide->Radical species Polymerized products Polymerized products Radical species->Polymerized products

Caption: Light-induced degradation pathways.

Thermal Degradation Protocol

Rationale: This protocol evaluates the stability of the drug substance at elevated temperatures.

Step-by-Step Protocol:

  • Sample Preparation: Place the solid drug substance in a calibrated oven.

  • Heating: Heat the sample at a temperature higher than that used for accelerated stability testing (e.g., 70°C).

  • Sampling: Collect samples at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Analytical Methodologies for Stability Assessment

The development of robust analytical methods is crucial for accurately quantifying the parent drug and its degradation products. [15][16]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and impurities. [17] Key Principles and Considerations:

  • Column Chemistry: A C18 column is a common starting point for the separation of small molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be optimized to ensure good peak shape and resolution.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the peaks, which aids in peak purity assessment and identification of degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical and chemical changes that a material undergoes as a function of temperature. [18][19]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and the presence of polymorphs. [18][20] Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh a small amount of 4-Amino-n-ethyl-2-fluorobenzamide (typically 2-5 mg) into an aluminum pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperatures. [18][20] Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh a sample of 4-Amino-n-ethyl-2-fluorobenzamide (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve to determine the temperatures at which mass loss occurs, indicating decomposition.

Workflow for Thermal Analysis

G Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis Weigh Sample Weigh Sample DSC Heating Ramp DSC Heating Ramp Weigh Sample->DSC Heating Ramp TGA Heating Ramp TGA Heating Ramp Weigh Sample->TGA Heating Ramp DSC Thermogram DSC Thermogram DSC Heating Ramp->DSC Thermogram Melting Point & Purity Melting Point & Purity DSC Thermogram->Melting Point & Purity TGA Curve TGA Curve TGA Heating Ramp->TGA Curve Decomposition Temperature Decomposition Temperature TGA Curve->Decomposition Temperature

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Amino-n-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for 4-Amino-n-ethyl-2-fluorobenzamide, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for 4-Amino-n-ethyl-2-fluorobenzamide, a key intermediate in the development of various pharmaceutical agents. This document is designed to serve as a valuable resource, offering not only detailed experimental protocols but also a critical analysis of the underlying chemical principles and strategic considerations for process optimization.

Introduction: The Significance of 4-Amino-n-ethyl-2-fluorobenzamide

4-Amino-n-ethyl-2-fluorobenzamide is a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective therapeutic agents. The unique arrangement of its functional groups—a primary aromatic amine, a secondary amide, and a fluorine substituent—imparts specific physicochemical properties that are desirable for drug candidates. The fluorination, in particular, can enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the discovery and development of novel therapeutics.

This guide will explore the two most logical and industrially relevant synthetic routes to 4-Amino-n-ethyl-2-fluorobenzamide, providing a detailed examination of each transformation, complete with experimental protocols and insights into the rationale behind the chosen methodologies.

Synthetic Strategy Overview

The synthesis of 4-Amino-n-ethyl-2-fluorobenzamide can be approached through two primary retrosynthetic pathways, both commencing from the readily available starting material, 2-fluoro-4-nitrotoluene. The key difference lies in the sequence of the amidation and nitro group reduction steps.

  • Pathway 1: The "Amidation-First" Approach. This route involves the initial formation of the N-ethyl amide bond, followed by the reduction of the nitro group to the desired primary amine. This is often the preferred route as it avoids potential side reactions associated with the free amine during the amidation step.

  • Pathway 2: The "Reduction-First" Approach. In this alternative strategy, the nitro group of a benzoic acid precursor is first reduced to an amine. The resulting amino-functionalized benzoic acid is then coupled with ethylamine to form the final product. While viable, this pathway requires careful protection of the amino group or selective amidation conditions to prevent self-condensation or other side reactions.

The following sections will provide a detailed, step-by-step analysis of each pathway.

Pathway 1: The "Amidation-First" Approach

This is a robust and widely applicable three-step synthesis that offers high yields and purity. The overall transformation is depicted below:

Pathway 1 A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation C N-Ethyl-2-fluoro-4-nitrobenzamide B->C Amidation D 4-Amino-N-ethyl-2-fluorobenzamide C->D Reduction

Caption: Overall workflow of the "Amidation-First" synthesis pathway.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. This transformation is a cornerstone of aromatic chemistry and can be achieved using various strong oxidizing agents.

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically performed under basic conditions to improve the solubility of the permanganate and facilitate the reaction. Other oxidizing agents like chromium trioxide can also be used, but KMnO₄ is often preferred due to its lower toxicity and environmental impact.[1][2]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is crucial for reactions involving reactants in different phases (in this case, the organic substrate and the aqueous permanganate solution). The catalyst facilitates the transfer of the permanganate ion into the organic phase, thereby accelerating the reaction rate.[2]

Experimental Protocol:

  • To a stirred mixture of 2-fluoro-4-nitrotoluene (1 equivalent) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) in water, add sodium hydroxide (2.5 equivalents) and heat the mixture to 80-95°C.

  • Slowly add potassium permanganate (2-3 equivalents) portion-wise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, continue stirring at the elevated temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the 2-fluoro-4-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reagent/ParameterQuantity/Value
2-Fluoro-4-nitrotoluene1 equivalent
Potassium Permanganate2-3 equivalents
Sodium Hydroxide2.5 equivalents
Phase Transfer Catalyst0.05 equivalents
Temperature80-95°C
Reaction Time8-16 hours
Typical Yield 70-80%
Step 2: Amidation of 2-Fluoro-4-nitrobenzoic Acid with Ethylamine

The second step is the formation of the amide bond between the carboxylic acid and ethylamine. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed. Oxalyl chloride is another effective, albeit more expensive, alternative.

  • Amine and Base: Ethylamine is the nucleophile that attacks the activated carbonyl group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the ethylamine and driving the reaction to completion.

Experimental Protocol:

  • To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 1-2 hours until the conversion to the acyl chloride is complete.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a fresh portion of an inert solvent and cool to 0°C.

  • Slowly add a solution of ethylamine (1.5-2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-ethyl-2-fluoro-4-nitrobenzamide. The product can be further purified by recrystallization or column chromatography.

Reagent/ParameterQuantity/Value
2-Fluoro-4-nitrobenzoic acid1 equivalent
Thionyl Chloride1.5-2 equivalents
Ethylamine1.5-2 equivalents
Triethylamine2 equivalents
Temperature0°C to room temp.
Reaction Time2-4 hours
Typical Yield >90%
Step 3: Reduction of N-Ethyl-2-fluoro-4-nitrobenzamide to 4-Amino-N-ethyl-2-fluorobenzamide

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be employed.[2][3]

  • Hydrogen Source: Hydrogen gas is the most common reducing agent for this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

  • Solvent: A variety of solvents can be used, with alcohols (e.g., ethanol, methanol) and esters (e.g., ethyl acetate) being common choices.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve N-ethyl-2-fluoro-4-nitrobenzamide (1 equivalent) in a suitable solvent (e.g., ethyl acetate or ethanol).

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 2-10 atm) and stir the mixture vigorously at room temperature for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-N-ethyl-2-fluorobenzamide. The product is often of high purity and may not require further purification.

Reagent/ParameterQuantity/Value
N-Ethyl-2-fluoro-4-nitrobenzamide1 equivalent
10% Pd/C Catalyst5-10 wt%
Hydrogen Pressure2-10 atm
SolventEthyl Acetate or Ethanol
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield >95%

Pathway 2: The "Reduction-First" Approach

This pathway offers an alternative synthetic route, which may be advantageous under certain circumstances, such as the availability of starting materials or the need to avoid certain reagents.

Pathway 2 A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation C 4-Amino-2-fluorobenzoic acid B->C Reduction D 4-Amino-N-ethyl-2-fluorobenzamide C->D Amidation

Caption: Overall workflow of the "Reduction-First" synthesis pathway.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

This step is identical to the first step in Pathway 1. Please refer to the previous section for the detailed protocol and rationale.

Step 2: Reduction of 2-Fluoro-4-nitrobenzoic Acid to 4-Amino-2-fluorobenzoic Acid

In this step, the nitro group of the benzoic acid intermediate is reduced to a primary amine. Catalytic hydrogenation is again the preferred method.

Causality of Experimental Choices:

  • Catalyst and Hydrogen Source: Similar to the reduction in Pathway 1, Pd/C and hydrogen gas are the reagents of choice for their efficiency and selectivity.

  • Solvent: The choice of solvent is important to ensure the solubility of the starting material. A mixture of solvents, such as ethanol and water, may be necessary.

Experimental Protocol:

  • Dissolve 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent system (e.g., ethanol/water).

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature.

  • Monitor the reaction until completion.

  • Filter the catalyst and concentrate the solvent to obtain 4-amino-2-fluorobenzoic acid.

Reagent/ParameterQuantity/Value
2-Fluoro-4-nitrobenzoic acid1 equivalent
10% Pd/C Catalyst5-10 wt%
Hydrogen Pressure2-10 atm
SolventEthanol/Water
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield >90%
Step 3: Amidation of 4-Amino-2-fluorobenzoic Acid with Ethylamine

The final step involves the coupling of the amino-functionalized benzoic acid with ethylamine. This reaction requires a coupling agent to activate the carboxylic acid and facilitate amide bond formation.

Causality of Experimental Choices:

  • Coupling Agent: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used coupling agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[3][4]

  • Additives: Additives like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) are often used to accelerate the reaction and improve yields by forming more reactive activated esters.[3]

Experimental Protocol:

  • To a stirred solution of 4-amino-2-fluorobenzoic acid (1 equivalent) and ethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add the coupling agent (e.g., DCC, 1.1 equivalents) and a catalytic amount of DMAP at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Amino-N-ethyl-2-fluorobenzamide.

Reagent/ParameterQuantity/Value
4-Amino-2-fluorobenzoic acid1 equivalent
Ethylamine1.1 equivalents
DCC1.1 equivalents
DMAP0.1 equivalents
Temperature0°C to room temp.
Reaction Time12-24 hours
Typical Yield 70-85%

Comparative Analysis of Synthesis Pathways

FeaturePathway 1 ("Amidation-First")Pathway 2 ("Reduction-First")
Overall Yield Generally higherCan be lower due to the amidation of the less reactive zwitterionic amino acid
Purity of Final Product Typically very highMay require more rigorous purification
Process Robustness More robust and predictablePotential for side reactions during amidation
Reagent Compatibility StraightforwardRequires careful selection of coupling agents to avoid side reactions with the free amine

Predicted Spectroscopic Data for 4-Amino-N-ethyl-2-fluorobenzamide

Based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted for the final product:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~3.4 ppm).

    • A broad singlet for the amino protons (~4.0-5.0 ppm).

    • A series of multiplets in the aromatic region for the substituted benzene ring (~6.5-7.8 ppm).

    • A broad singlet for the amide N-H proton (~8.0-8.5 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon of the ethyl group (~15 ppm).

    • A signal for the methylene carbon of the ethyl group (~35 ppm).

    • A series of signals in the aromatic region, with the carbon attached to fluorine showing a characteristic C-F coupling.

    • A signal for the carbonyl carbon of the amide (~165 ppm).

  • IR Spectroscopy:

    • Two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.

    • A single N-H stretching band for the secondary amide around 3300-3400 cm⁻¹.

    • A strong C=O stretching band (Amide I band) around 1640-1680 cm⁻¹.[5][6]

    • An N-H bending band (Amide II band) around 1515-1570 cm⁻¹.[5][6]

Conclusion

This technical guide has detailed two primary and effective synthetic pathways for the preparation of 4-Amino-n-ethyl-2-fluorobenzamide. The "Amidation-First" approach (Pathway 1) is generally recommended due to its higher overall yield, process robustness, and the generation of a high-purity final product. The "Reduction-First" approach (Pathway 2) provides a viable alternative, although it may require more careful optimization of the amidation step. The provided experimental protocols and mechanistic insights are intended to empower researchers to confidently synthesize this important pharmaceutical intermediate and to adapt these methods for the synthesis of related analogs.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Química Orgánica. (n.d.). IR Spectrum: Amides.
  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • The Royal Society of Chemistry. (n.d.). 4.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • National Center for Biotechnology Information. (n.d.). N-Ethylbenzamide. PubChem.
  • SpectraBase. (n.d.). Benzenamide, N-ethyl-n,4-dimethyl- - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Eureka | Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • PubChem. (n.d.). 4-Aminobenzamide.
  • Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276.
  • PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • J-GLOBAL. (n.d.).
  • Guidechem. (n.d.).
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChem. (n.d.). N-ethyl-2,5-difluoro-4-nitrobenzamide.
  • Zhang, X., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts.
  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023, January 22).
  • WebAssign. (n.d.).
  • Liang, S. H., et al. (2014). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. ACS medicinal chemistry letters, 5(9), 1017–1022.
  • Singh, R., & Singh, R. P. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. The Chemical Record, 21(12), 4059–4087.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Raclopride & Precursor Analysis

This Application Note is structured to address the synthesis of Raclopride , a high-affinity dopamine D2 receptor antagonist. Critical Scientific Notice: The precursor specified in your request, 4-Amino-N-ethyl-2-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Raclopride , a high-affinity dopamine D2 receptor antagonist.

Critical Scientific Notice: The precursor specified in your request, 4-Amino-N-ethyl-2-fluorobenzamide (CAS 912838-61-0), is structurally incompatible with the synthesis of Raclopride. Raclopride is a chlorinated benzamide with a specific pyrrolidine side chain, whereas the specified precursor is a fluorinated benzamide with a simple ethyl side chain.

To ensure this guide provides actionable and scientifically accurate value, it has been designed in two parts:

  • Corrective Analysis: A structural comparison demonstrating why the specified precursor cannot yield Raclopride, and identifying its actual utility (Thrombin inhibition).

  • Standard Protocol: The validated, field-standard synthesis of Raclopride and its radiolabeling precursor (O-desmethylraclopride), which is the industry standard for PET tracer production.

Part 1: Precursor Feasibility & Structural Analysis

Before proceeding to the synthesis, it is vital to distinguish between the requested precursor and the required precursor. The molecule 4-Amino-N-ethyl-2-fluorobenzamide lacks the essential pharmacophore elements of Raclopride.

Structural Comparison
FeatureRaclopride (Target)4-Amino-N-ethyl-2-fluorobenzamide (Input)
Ring Substituents 3,5-Dichloro, 6-Methoxy, 2-Hydroxy2-Fluoro, 4-Amino
Amide Linkage N-((1-ethylpyrrolidin-2-yl)methyl)N-Ethyl
Pharmacology Dopamine D2 AntagonistThrombin Receptor Antagonist Intermediate
CAS No. 84225-95-6912838-61-0
Visualization of Structural Mismatch

The following diagram illustrates the divergence between the user-specified precursor and the actual Raclopride structure.

StructuralMismatch cluster_0 Structural Divergence UserPrecursor User Input: 4-Amino-N-ethyl-2-fluorobenzamide (Fluoro-benzamide core) Raclopride Target: Raclopride (Dichloro-benzamide core) UserPrecursor->Raclopride  Incompatible (Different Ring & Sidechain) ThrombinInhib Actual Product: Thrombin Receptor Antagonists (Triazole derivatives) UserPrecursor->ThrombinInhib  Valid Intermediate

Figure 1: Structural divergence showing the incompatibility of the input precursor with Raclopride synthesis.

Part 2: Validated Synthesis of Raclopride

The standard synthesis of Raclopride involves the coupling of a substituted benzoic acid with a chiral pyrrolidine amine. This protocol produces (S)-(-)-Raclopride , the active enantiomer used in clinical PET imaging.

Retrosynthetic Strategy
  • Coupling: 3,5-dichloro-2,6-dimethoxybenzoic acid + (S)-2-(aminomethyl)-1-ethylpyrrolidine.

  • Demethylation: Selective cleavage of the 2-methoxy group to yield Raclopride (or the precursor for [¹¹C] labeling).

Reagents & Materials
  • Precursor A: 3,5-dichloro-2,6-dimethoxybenzoic acid (CAS 17286-92-9)

  • Precursor B: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22763-55-9)

  • Coupling Agents: Thionyl chloride (

    
    ) or DCC/HOBt.
    
  • Demethylation Agent: Boron tribromide (

    
    ) or Hydrobromic acid (
    
    
    
    ).
Step-by-Step Protocol
Step 1: Formation of the Amide (Raclopride Dimethyl Ether)

This step links the pharmacophore ring to the chiral side chain.

  • Activation: Dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid (10 mmol) in dry toluene (50 mL). Add thionyl chloride (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours under nitrogen.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to isolate the acid chloride.
    
  • Coupling: Dissolve the residue in dry dichloromethane (DCM). Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (10 mmol) and triethylamine (15 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: ~85-90% of 3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide.

Step 2: Selective Demethylation (Synthesis of Raclopride)

Raclopride requires a free hydroxyl group at the 2-position (forming an intramolecular hydrogen bond essential for D2 binding).

  • Reaction: Dissolve the intermediate from Step 1 in dry DCM. Cool to -78°C.

  • Addition: Slowly add

    
     (1.1 equivalents).
    
  • Warming: Allow the solution to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench with methanol.

  • Purification: Evaporate solvents. Purify the residue via column chromatography (Silica gel,

    
    /MeOH).
    
  • Product: (S)-Raclopride (White solid).

Step 3: Synthesis of O-Desmethylraclopride (Precursor for [¹¹C] Labeling)

For PET imaging, the tracer is synthesized from the dihydroxy precursor.

  • Hydrolysis: Reflux Raclopride in 48% HBr for 48 hours.

  • Isolation: Neutralize and extract to obtain 3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide.

  • Use: This "di-hydroxy" compound is the substrate for the final radiolabeling step.

Experimental Workflow Diagram

RacloprideSynthesis cluster_1 Radiolabeling (PET) Start Start: 3,5-dichloro-2,6- dimethoxybenzoic acid Activation Activation: (SOCl2, Reflux) Start->Activation Coupling Coupling: + (S)-2-(aminomethyl)- 1-ethylpyrrolidine Activation->Coupling Intermediate Intermediate: Dimethoxy Amide Coupling->Intermediate Demethylation Demethylation: (BBr3 or HBr) Intermediate->Demethylation Selective Cleavage Raclopride Final Product: Raclopride (2-OH, 6-OMe) Demethylation->Raclopride Desmethyl Radiotracer Precursor: O-Desmethylraclopride (2,6-di-OH) Raclopride->Desmethyl Full Hydrolysis (HBr) Desmethyl->Raclopride + [11C]CH3I (Methylation)

Figure 2: Validated synthetic pathway for Raclopride and its PET precursor.

Part 3: Protocol for [¹¹C]Raclopride Radiosynthesis

Note: This section is for authorized personnel in radiochemistry facilities.

The synthesis of the PET tracer [¹¹C]Raclopride uses the O-desmethyl precursor synthesized above.

  • Precursor Preparation: Dissolve 1 mg of O-desmethylraclopride (free base or HBr salt) in 300 µL of DMSO. Add 3 µL of 5M NaOH (or use Cs2CO3 as base).

  • Trapping: Trap [¹¹C]Methyl Iodide ([¹¹C]MeI) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf) in the reaction vessel at room temperature.

  • Reaction: Heat the sealed vessel to 80°C for 2 minutes.

  • Purification: Inject the reaction mixture onto a semi-preparative HPLC (C18 column). Elute with Acetonitrile:Phosphoric Acid buffer (35:65).

  • Formulation: Collect the product fraction, evaporate acetonitrile, and formulate in sterile saline.

  • QC: Specific Activity typically >37 GBq/µmol. Radiochemical purity >99%.

References

  • Thrombin Antagonist Synthesis: European Patent EP1867331A1. (2006).[1] "Triazole derivatives and use thereof." Describes the use of 4-amino-N-ethyl-2-fluorobenzamide as an intermediate.[2][1] Link

  • Raclopride Synthesis (Original): Ögren, S. O., et al. (1984). "Raclopride, a new selective D2-antagonist." Psychopharmacology, 86, 341-352.
  • Improved Radiosynthesis: Fei, X., et al. (2004). "An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride." Synthetic Communications, 34(10), 1897–1907. Link

  • Precursor Data: PubChem Compound Summary for Raclopride. Link

Sources

Application

Application Notes and Protocols: Preparation of Radiolabeled Benzamides from 4-Amino-n-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Radiolabeled Benzamides Radiolabeled benzamide derivatives are a versatile class of compounds with significant application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radiolabeled Benzamides

Radiolabeled benzamide derivatives are a versatile class of compounds with significant applications in molecular imaging, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Their ability to be labeled with various radioisotopes allows for the non-invasive in vivo visualization and quantification of a wide range of biological targets, including receptors, enzymes, and transporters. This makes them invaluable tools in drug development for assessing target engagement, pharmacokinetics, and pharmacodynamics, as well as in clinical diagnostics for various diseases, including cancer and neurological disorders.

The precursor, 4-Amino-n-ethyl-2-fluorobenzamide, provides a versatile scaffold for the introduction of various radioisotopes. The aromatic amino group serves as a key functional handle for radioiodination and can be modified for the introduction of other radiolabels. This document provides a detailed guide to the preparation of radiolabeled benzamides from this precursor, focusing on common and impactful radiolabeling strategies.

I. Radiolabeling Strategies for 4-Amino-n-ethyl-2-fluorobenzamide

The choice of radioisotope and corresponding labeling strategy is dictated by the intended application, the desired imaging modality (PET or SPECT), and the pharmacokinetic properties of the resulting radiotracer. This section outlines three common approaches for radiolabeling 4-Amino-n-ethyl-2-fluorobenzamide: Radioiodination, Radiofluorination, and Carbon-11 Labeling.

A. Radioiodination via Electrophilic Aromatic Substitution

Radioiodination is a well-established method for labeling aromatic compounds. For 4-Amino-n-ethyl-2-fluorobenzamide, direct electrophilic aromatic substitution is a feasible strategy to introduce radioiodine onto the aromatic ring. The electron-donating amino group activates the ring towards electrophilic attack.

Mechanism: The reaction proceeds via the generation of an electrophilic iodine species, typically from a radioiodide salt (e.g., Na[¹²⁵I]I or Na[¹²³I]I) and an oxidizing agent. This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the radioiodine.

Key Considerations:

  • Regioselectivity: The position of iodination is directed by the existing substituents. The amino group is a strong ortho-, para-director. Careful optimization of reaction conditions may be necessary to achieve the desired regioselectivity.

  • Oxidizing Agents: Common oxidizing agents include Chloramine-T, Iodogen, and N-chlorosuccinimide (NCS). The choice of oxidant can influence reaction kinetics and radiochemical yield.

  • Precursor Modification: In some cases, to enhance regioselectivity and reactivity, the precursor can be modified to include a stannyl or boronic acid group at the desired position for labeling.

B. Radiofluorination via Nucleophilic Aromatic Substitution

For PET imaging, Fluorine-18 is a widely used radionuclide due to its favorable decay characteristics. While the precursor already contains a stable fluorine atom, introducing [¹⁸F]fluoride can be achieved through nucleophilic aromatic substitution on a suitably modified precursor.

Mechanism: This approach typically requires the synthesis of a precursor where the amino group is converted to a better leaving group, such as a diazonium salt, or by introducing a nitro group ortho or para to a leaving group (e.g., another halogen or a sulfonate ester) to activate the ring for nucleophilic attack by [¹⁸F]fluoride.

Key Considerations:

  • Precursor Synthesis: The synthesis of a suitable precursor for radiofluorination is a critical and often multi-step process.

  • Reaction Conditions: Nucleophilic aromatic substitution with [¹⁸F]fluoride often requires anhydrous conditions and elevated temperatures. The use of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.), is essential to enhance the nucleophilicity of the fluoride ion.

  • "One-Pot" Methods: Recent advancements have focused on developing "one-pot" two-step methods to streamline the radiosynthesis process, which can be particularly advantageous given the short half-life of ¹⁸F.

C. Carbon-11 Labeling via Grignard Reagents or [¹¹C]CO₂ Fixation

Carbon-11 is another important positron emitter for PET imaging, with a very short half-life of 20.4 minutes. This short half-life necessitates rapid and efficient labeling methods.

Mechanism:

  • [¹¹C]Methylation: The amino group of the precursor can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • [¹¹C]Carbonylation: A more complex but powerful method involves the use of [¹¹C]carbon monoxide or [¹¹C]carbon dioxide. For example, a precursor could be derivatized to an organometallic species (e.g., an organolithium or Grignard reagent) which can then react with [¹¹C]CO₂ to form a [¹¹C]carboxylic acid. This can then be coupled to the ethylamine side chain. A one-pot synthesis of amides can also be achieved via a Mitsunobu reaction where [¹¹C]CO₂ is trapped and converted to an [¹¹C]isocyanate, which then reacts with a Grignard reagent.

Key Considerations:

  • Speed of Synthesis: Due to the short half-life of ¹¹C, all synthetic steps, including purification, must be performed rapidly, often using automated synthesis modules.

  • Precursor Reactivity: The reactivity of the precursor is paramount. For Grignard-based methods, the precursor must be stable under the reaction conditions and free of acidic protons that would quench the organometallic reagent.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Protocol 1: Radioiodination of 4-Amino-n-ethyl-2-fluorobenzamide using the Iodogen Method

Objective: To prepare radioiodinated 4-Amino-n-ethyl-2-fluorobenzamide for SPECT imaging.

Materials:

  • 4-Amino-n-ethyl-2-fluorobenzamide

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium [¹²⁵I]iodide (or other suitable radioiodine isotope) in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Dichloromethane (DCM)

  • Sodium metabisulfite solution (5% w/v)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • C18 reverse-phase HPLC column

Procedure:

  • Iodogen Coating: Prepare a reaction vial by coating the inner surface with Iodogen. Dissolve 1 mg of Iodogen in 1 mL of DCM. Add 100 µL of this solution to the vial and evaporate the solvent under a gentle stream of nitrogen.

  • Precursor Preparation: Dissolve 1 mg of 4-Amino-n-ethyl-2-fluorobenzamide in 500 µL of phosphate buffer.

  • Radiolabeling Reaction: a. To the Iodogen-coated vial, add 100 µL of the precursor solution. b. Add 5-10 µL of Na[¹²⁵I]I solution (activity will depend on the desired specific activity). c. Gently agitate the reaction mixture at room temperature for 15-20 minutes.

  • Quenching the Reaction: Stop the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purification: a. Purify the reaction mixture using a C18 reverse-phase HPLC system. b. The mobile phase can be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. c. Collect the fraction corresponding to the radiolabeled product, as identified by the radioactivity detector.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure.

  • Reconstitution: Reconstitute the purified product in a suitable vehicle for in vitro or in vivo studies (e.g., saline with a small amount of ethanol).

Protocol 2: Quality Control of Radiolabeled Benzamides

Objective: To ensure the identity, purity, and stability of the final radiolabeled product.

Rationale: Strict quality control is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of experimental data.

Key Quality Control Parameters:

ParameterMethodAcceptance Criteria
Radionuclidic Purity Gamma Spectroscopy> 99.9%
Radiochemical Purity Radio-HPLC, Radio-TLC> 95%
Chemical Purity HPLC-UV> 95%
Specific Activity Calculated from radioactivity and massAs high as achievable
Sterility Membrane FiltrationNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)

Procedure for Radiochemical Purity Determination by Radio-HPLC:

  • Inject a small aliquot of the final product onto the HPLC system equipped with both a UV and a radioactivity detector.

  • Use the same HPLC conditions as for the purification step.

  • Integrate the peaks from both the UV and radioactivity chromatograms.

  • Calculate the radiochemical purity as the percentage of the total radioactivity that co-elutes with the non-radioactive standard.

III. Visualization of Experimental Workflow

Radioiodination Workflow

Radioiodination_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor 4-Amino-n-ethyl-2-fluorobenzamide Reaction_Mix Reaction Mixture (Room Temperature, 15-20 min) Precursor->Reaction_Mix Iodogen_Vial Iodogen-Coated Vial Iodogen_Vial->Reaction_Mix Radioiodine Na[¹²⁵I]I Radioiodine->Reaction_Mix Quench Quench with Sodium Metabisulfite Reaction_Mix->Quench HPLC Reverse-Phase HPLC Quench->HPLC QC Quality Control HPLC->QC Final_Product Radiolabeled Benzamide QC->Final_Product

Method

Application Note: Synthesis of Eticlopride Analogs via Fluorobenzamide Scaffolds

Abstract & Strategic Overview The synthesis of Eticlopride analogs—specifically substituted benzamides like Fallypride and Desmethoxyfallypride (DMFP) —represents a critical workflow in the development of high-affinity D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Eticlopride analogs—specifically substituted benzamides like Fallypride and Desmethoxyfallypride (DMFP) —represents a critical workflow in the development of high-affinity Dopamine D2/D3 receptor antagonists. While Eticlopride itself utilizes a chloro-substituent, the introduction of fluorine (via fluorobenzamides ) is pivotal for two reasons: it enhances metabolic stability through the strength of the C-F bond (approx. 116 kcal/mol), and it enables Positron Emission Tomography (PET) imaging when isotopically labeled with


F.

This guide details the synthesis of these analogs, focusing on the construction of the fluorobenzamide core . We prioritize the retention of the (S)-pyrrolidine stereocenter, which is essential for nanomolar D2 receptor affinity.

Core Chemical Strategy

The synthesis relies on a convergent approach. The molecule is disconnected at the amide bond, separating the Fluorobenzoic Acid scaffold from the Chiral Pyrrolidine amine.

  • Path A (Cold Standards): Direct coupling of commercially available fluorobenzoic acids with (S)-2-(aminomethyl)pyrrolidines.

  • Path B (Radiosynthesis): Nucleophilic Aromatic Substitution (

    
    ) of nitro- or trimethylammonium-benzamide precursors to generate the 
    
    
    
    F-fluorobenzamide in situ.

Chemical Logic & Retrosynthesis

The structural integrity of Eticlopride analogs hinges on the benzamide linkage. The retrosynthetic analysis below visualizes the disconnection strategy.

Retrosynthesis Target Target: Fluorobenzamide Analog (e.g., Fallypride/DMFP) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Fragment A: Substituted Benzoic Acid (X = F, Cl, or Leaving Group) Disconnection->Acid Amine Fragment B: (S)-2-(aminomethyl)-1-alkylpyrrolidine (Chiral Center Critical) Disconnection->Amine Coupling Coupling Reagents: HATU / DIPEA (Prevents Racemization) Acid->Coupling Forward Rxn Amine->Coupling Coupling->Target Yields 60-85%

Figure 1: Retrosynthetic breakdown of Eticlopride analogs into the benzoic acid scaffold and chiral amine moiety.

Protocol 1: Synthesis of Cold Standards (Reference Material)

This protocol describes the synthesis of non-radioactive fluorobenzamide analogs (e.g., N-((1-allylpyrrolidin-2-yl)methyl)-3-fluoro-2-methoxybenzamide) to serve as HPLC standards for validation.

Reagents & Equipment[1][2][3][4][5]
  • Acid Scaffold: 3-fluoro-2-methoxybenzoic acid (or specific analog).

  • Amine: (S)-(−)-2-(aminomethyl)-1-allylpyrrolidine.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation (0°C):

    • In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the substituted benzoic acid in anhydrous DMF (0.2 M concentration).

    • Add 1.2 equiv of HATU.

    • Add 2.0 equiv of DIPEA dropwise.

    • Scientific Rationale: Pre-activation at 0°C minimizes the formation of racemized by-products, a common risk with activated benzoyl species.

  • Amine Addition (RT):

    • Add 1.1 equiv of the chiral amine ((S)-pyrrolidine derivative).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS.

  • Quench & Extraction:

    • Quench with saturated NaHCO₃ solution (pH ~8).

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM) containing 0.1% NH₄OH.

    • Note: The NH₄OH is critical to prevent tailing of the tertiary amine on silica.

Protocol 2: Radiosynthesis of F-Fluorobenzamides ( )

For PET applications, the fluorine must be introduced at the last step due to the short half-life of


F (110 min). This protocol uses a Nitro-benzamide  precursor.
Experimental Workflow

Radiosynthesis F18 [18F]Fluoride (Cyclotron) QMA Trapping: QMA Carbonate F18->QMA Dry Azeotropic Drying (K222/K2CO3/MeCN) QMA->Dry Elute Reaction SNAr Reaction (DMSO, 130°C, 10 min) Dry->Reaction Add Precursor (Nitro-Benzamide) HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation (Saline/EtOH) HPLC->Formulation

Figure 2: Workflow for the nucleophilic aromatic substitution (


) to generate 

F-labeled benzamides.
Detailed Methodology
  • Preparation of [

    
    F]Fluoride: 
    
    • Trap aqueous [

      
      F]fluoride on a QMA (quaternary methyl ammonium) carbonate cartridge.
      
    • Elute into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O.

    • Azeotropic Drying: Evaporate solvents at 95°C under a stream of Helium. Repeat 2x with anhydrous MeCN to ensure the fluoride is "naked" and reactive.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2–5 mg of the Nitro-precursor (e.g., N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-nitrobenzamide) in 0.5 mL anhydrous DMSO.

    • Add to the dried [

      
      F]K222/KF complex.
      
    • Heat to 130°C for 10–15 minutes.

    • Mechanism:[1][2][3][4] The nitro group at the 5-position (or similar electron-deficient position) acts as the leaving group, displaced by the nucleophilic

      
      F⁻.
      
  • Purification:

    • Dilute reaction mixture with 10 mL water.

    • Load onto a C18 Sep-Pak cartridge (pre-conditioned).

    • Wash with water (removes unreacted fluoride and polar impurities).

    • Elute product with Ethanol (1-2 mL).

    • Final Polish: Semi-preparative HPLC (C18 column, Acetonitrile:Water + 0.1% TEA).

Data Summary & Validation Criteria

To ensure the "Trustworthiness" of the synthesized analog, compare the product against the following specifications.

ParameterSpecificationMethod of Verification
Identity Matches Cold StandardCo-injection HPLC (Retention Time)
Chemical Purity > 95%HPLC (UV at 254 nm)
Radiochemical Purity > 98%Radio-HPLC / Radio-TLC
Molar Activity > 37 GBq/µmolDerived from decay-corrected yield
Enantiomeric Excess > 99% (S)-isomerChiral HPLC (Chiralpak AD-H)
Troubleshooting (Self-Validating System)
  • Low Radiochemical Yield? Check moisture content during the azeotropic drying step.

    
    F⁻ is heavily solvated by water, rendering it non-nucleophilic. Ensure the K222/Carbonate ratio is optimized (typically 5:1).
    
  • Racemization? If the chiral purity drops, reduce the coupling temperature in Protocol 1 or the reaction temperature in Protocol 2. Avoid strong bases like NaH; stick to DIPEA or TEA.

References

  • Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics—III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride).[5][6] Nuclear Medicine and Biology.[7] Link

  • Kessler, R. M., et al. (1991). High affinity dopamine D2 receptor radioligands. 1. [18F]labeled N-allylepidepride analogs. Journal of Medicinal Chemistry. Link

  • Piel, M., et al. (2014). Development of a new 18F-labeled dual-target ligand for the dopamine D2/D3 receptors and the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). Molecules.[8][9][1][10][4][6][7][11][12][13][14] Link

  • Newman, A. H., et al. (2016). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Journal of Medicinal Chemistry. Link

  • Cole, E. L., et al. (2014). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics. Link

Sources

Application

Green chemistry approaches to 4-Amino-n-ethyl-2-fluorobenzamide production

An in-depth guide for researchers, scientists, and drug development professionals on the sustainable production of 4-Amino-n-ethyl-2-fluorobenzamide, leveraging the principles of green chemistry. Introduction: The Impera...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the sustainable production of 4-Amino-n-ethyl-2-fluorobenzamide, leveraging the principles of green chemistry.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

4-Amino-n-ethyl-2-fluorobenzamide is a key structural motif found in various pharmacologically active compounds. Its synthesis, traditionally reliant on stoichiometric coupling reagents and hazardous solvents, presents a significant environmental burden. The formation of the amide bond is one of the most common transformations in the pharmaceutical industry, but conventional methods are often inefficient, generating substantial chemical waste.[1] These methods frequently employ undesirable organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which pose health and safety risks.[2][3][4]

This guide details modern, green chemistry approaches to the synthesis of 4-Amino-n-ethyl-2-fluorobenzamide, focusing on maximizing atom economy, utilizing safer solvents, and employing catalytic methods—both biocatalytic and chemo-catalytic—to minimize waste and environmental impact. By adopting these protocols, researchers can develop more sustainable, efficient, and safer manufacturing processes for this important pharmaceutical intermediate.

Pillar 1: Maximizing Atom Economy in Amide Bond Formation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[5][6] Traditional amide synthesis using stoichiometric activating agents (e.g., carbodiimides, HATU) suffers from poor atom economy, as large portions of these reagents are converted into byproducts that must be removed and disposed of.[1]

Catalytic direct amidation, which couples a carboxylic acid and an amine with the sole byproduct being water, represents an ideal, atom-economical alternative.[1]

Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[7]

For the direct amidation of 4-Amino-2-fluorobenzoic acid (MW: 155.12 g/mol ) with ethylamine (MW: 45.08 g/mol ) to form 4-Amino-n-ethyl-2-fluorobenzamide (MW: 182.19 g/mol ) and water (MW: 18.01 g/mol ):

  • Reactants: 4-Amino-2-fluorobenzoic acid + Ethylamine

  • Products: 4-Amino-n-ethyl-2-fluorobenzamide + Water

% Atom Economy = (182.19 / (155.12 + 45.08)) x 100 = (182.19 / 200.20) x 100 ≈ 91%

This high value contrasts sharply with methods using coupling agents, where the atom economy can be below 50%.

Pillar 2: The Role of Green Solvents

Solvent selection is critical to the environmental footprint of a chemical process. The protocols outlined below prioritize the use of "green" solvents, which are derived from renewable resources, are less toxic, and have a lower environmental impact compared to traditional petrochemical solvents.[2][3]

SolventTypeBoiling Point (°C)SourceKey Considerations
DCM Traditional40PetrochemicalSuspected carcinogen, high volatility.[3]
DMF Traditional153PetrochemicalReproductive toxicity, high boiling point makes removal difficult.[2][3]
2-MeTHF Green80Bio-based (from furfural)Excellent replacement for THF and DCM; forms an azeotrope with water.[3]
CPME Green106PetrochemicalHigh boiling point, low water miscibility, stable to acids/bases.[8]
Cyrene™ Green227Bio-based (from cellulose)Biodegradable dipolar aprotic solvent, a viable substitute for DMF and NMP.[3]
Water Green100NaturalThe ultimate green solvent; its use is highly desirable but depends on substrate solubility and reaction compatibility.[4]

Application Protocol 1: Biocatalytic Synthesis via Enzymatic Amidation

This protocol leverages the high selectivity and mild operating conditions of enzymes, specifically lipases, to catalyze the amidation reaction. Lipases, such as Candida antarctica Lipase B (CALB), can efficiently catalyze amide bond formation from carboxylic acids or their simple esters, often in green organic solvents or even aqueous systems.[8][9][10] This method avoids the need for harsh activating agents and operates under ambient temperature and pressure.

Workflow for Biocatalytic Synthesis

Caption: Workflow for the enzyme-catalyzed synthesis of the target amide.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • 4-Amino-2-fluorobenzoic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Cyclopentyl methyl ether (CPME), anhydrous[8]

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

  • Analytical tools: TLC, HPLC, NMR

2. Procedure:

  • Vessel Preparation: To a clean, dry, oven-baked reaction vessel under an inert atmosphere, add 4-Amino-2-fluorobenzoic acid (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous CPME to create a 0.5 M solution. Add ethylamine (1.5 eq). The use of a slight excess of the amine helps drive the reaction to completion.

  • Enzyme Addition: Add immobilized CALB (10% by weight of the limiting reactant) and a small quantity of activated molecular sieves to sequester the water byproduct, which can inhibit the enzyme and promote the reverse hydrolytic reaction.

  • Reaction: Stir the mixture at a constant temperature, typically between 40-60°C.[8] The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed (typically 24-48 hours).

  • Enzyme Recovery: Upon completion, cool the reaction mixture to room temperature. Recover the immobilized enzyme by simple filtration. The enzyme can often be washed with fresh solvent and reused for subsequent batches, a key advantage of biocatalysis.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the CPME.

  • Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-Amino-n-ethyl-2-fluorobenzamide.[11]

3. Validation and Analysis:

  • Purity: Assess the purity of the final product using HPLC and NMR spectroscopy.

  • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Expected Yield: Yields for enzymatic amidations are typically good to excellent, often exceeding 80%, with very high purity achieved after recrystallization.[8]

Application Protocol 2: Solvent-Free Chemo-Catalytic Synthesis

This protocol offers an alternative green approach that eliminates the need for any solvent during the reaction step. It employs a simple, readily available catalyst like boric acid to facilitate the direct amidation at elevated temperatures.[12] This method is advantageous for its simplicity, high reaction rate, and adherence to the principles of green chemistry by being solvent-less.[12]

Workflow for Solvent-Free Synthesis

Caption: Workflow for the solvent-free, boric acid-catalyzed synthesis.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • 4-Amino-2-fluorobenzoic acid

  • Ethylamine hydrochloride (using the salt form is often easier for solid-state reactions)

  • Boric acid (catalyst)

  • Mortar and pestle or a suitable mixer

  • Reaction vessel (e.g., a beaker or round-bottom flask) on a hot plate with magnetic stirring and temperature control

  • Distilled water

  • Filtration apparatus

2. Procedure:

  • Reactant Preparation: In a mortar, combine 4-Amino-2-fluorobenzoic acid (1.0 eq), ethylamine hydrochloride (1.2 eq), and boric acid (0.4 eq).[12]

  • Trituration: Thoroughly grind and mix the components with a pestle for 5-10 minutes until a homogenous, fine powder is obtained. This step is crucial for ensuring intimate contact between the reactants.[12]

  • Reaction: Transfer the mixture to a beaker or flask and heat it on a hot plate to 140-160°C with stirring. The reaction is typically rapid and may be complete within 30-60 minutes.

  • Monitoring: The reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent (e.g., methanol), and analyzing by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add a sufficient amount of distilled water to the solidified mass and stir vigorously to dissolve the boric acid catalyst and any unreacted amine salt.[12]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid product successively with ample distilled water to ensure complete removal of the boric acid. Dry the product under vacuum to yield the 4-Amino-n-ethyl-2-fluorobenzamide. Further purification via recrystallization can be performed if necessary.

3. Validation and Analysis:

  • Purity: Assess purity via HPLC, melting point, and NMR.

  • Identity: Confirm the structure using spectroscopic methods as described in the biocatalytic protocol.

  • Expected Yield: This solvent-free method is reported to provide good to excellent yields, often in a very short reaction time.[12]

Conclusion

The adoption of green chemistry principles offers a powerful pathway to the sustainable synthesis of 4-Amino-n-ethyl-2-fluorobenzamide. The biocatalytic approach provides exceptional selectivity under mild conditions with the benefit of a reusable catalyst, while the solvent-free chemo-catalytic method offers simplicity, speed, and the complete elimination of reaction solvents. Both protocols significantly improve atom economy and reduce waste compared to traditional synthetic routes. By implementing these methodologies, pharmaceutical researchers and developers can not only enhance process efficiency but also align their work with the growing global demand for environmentally responsible science.

References

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing).
  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01814K.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC.
  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering.
  • Catalytic Amidation.
  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels - PMC.
  • Green Chemistry Principle #2: Atom Economy.
  • TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars.
  • Organic Chemistry Module | English - University of Scranton.
  • What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool - YouTube.
  • Atom Economy - Green Chemistry - Scribd.
  • Biocatalytic amide bond formation - Green Chemistry (RSC Publishing).
  • (PDF) Biocatalytic Amide Bond Formation - ResearchGate.
  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels | Semantic Scholar.
  • Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PubMed.
  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-n-ethyl-2-fluorobenzamide via Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Amino-n-ethyl-2-fluorobenzamide by recrystallization. It addresses common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Amino-n-ethyl-2-fluorobenzamide by recrystallization. It addresses common challenges and provides practical, field-tested solutions to ensure high purity and yield.

I. Understanding the Molecule and the Process

4-Amino-n-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H11FN2O.[1] Its structure, featuring an aromatic amine, an amide, and a fluorine substituent, presents unique challenges and opportunities in purification. Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-Amino-n-ethyl-2-fluorobenzamide.

Solvent Selection

Question: What is the best solvent for recrystallizing 4-Amino-n-ethyl-2-fluorobenzamide?

Answer: The ideal solvent is one in which 4-Amino-n-ethyl-2-fluorobenzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][4] For aromatic amides like this, a trial-and-error approach with a range of solvents is often necessary.[5]

Recommended Solvents to Screen:

SolventPolarityRationale
Ethanol Polar ProticOften a good starting point for moderately polar compounds.[6]
Isopropanol Polar ProticSimilar to ethanol but can offer different solubility characteristics.
Ethyl Acetate Polar AproticCan be effective for compounds with ester-like or amide functionalities.[7][8]
Toluene NonpolarMay be suitable if the compound has significant nonpolar character.
Water Highly PolarCan be used in a mixed solvent system, typically with a miscible organic solvent like ethanol.[5]

Workflow for Solvent Screening:

Caption: Solvent screening workflow for recrystallization.

Question: My compound is soluble in everything I've tried, even at room temperature. What should I do?

Answer: This indicates that a single-solvent recrystallization might not be feasible. You should explore a mixed-solvent system.[2] This involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5]

Mixed-Solvent Recrystallization Protocol:

  • Dissolve the crude 4-Amino-n-ethyl-2-fluorobenzamide in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly to induce crystallization.

A common mixed-solvent pair for compounds like this is ethanol and water.[5]

Crystallization Issues

Question: I've cooled the solution, but no crystals have formed. What's wrong?

Answer: This is a common issue known as supersaturation.[3] Here are several techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[9]

  • Seeding: Add a tiny crystal of pure 4-Amino-n-ethyl-2-fluorobenzamide to the solution. This provides a template for further crystal formation.[9]

  • Reducing the solvent volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Further cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[10]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.

Troubleshooting "Oiling Out":

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.[9]

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[10]

Purity and Yield

Question: My final product is still colored, even after recrystallization. What can I do?

Answer: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Decolorization Protocol:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently swirl the mixture and then bring it back to a boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool and crystallize.

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.

Question: My yield is very low. How can I improve it?

Answer: Low yield can result from several factors:

  • Using too much solvent: This is the most common cause of low yield.[3] Always use the minimum amount of hot solvent required to dissolve the compound.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and filter flask.[10]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be beneficial.[10]

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[3]

III. Detailed Experimental Protocol: Recrystallization of 4-Amino-n-ethyl-2-fluorobenzamide

This protocol provides a general guideline. The optimal solvent and conditions should be determined through preliminary screening as described above.

Materials and Equipment:

  • Crude 4-Amino-n-ethyl-2-fluorobenzamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Amino-n-ethyl-2-fluorobenzamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and a stir bar. Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the compound is completely dissolved at the boiling point.[3]

  • (Optional) Decolorization and Hot Filtration: If the solution is colored or contains insoluble impurities, remove it from the heat, add a small amount of activated charcoal, and perform a hot filtration as previously described.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[3] Do not disturb the flask during this time to promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Workflow Diagram:

G A Dissolve crude compound in minimum hot solvent B Optional: Add charcoal, hot filter A->B C Cool slowly to room temperature B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry the pure crystals F->G

Caption: Recrystallization workflow.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • 4-Amino-n-ethyl-2-fluorobenzamide may cause skin and eye irritation.[12] Avoid contact with skin and eyes.[12]

  • Handle all organic solvents with care, as they are often flammable. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for 4-Amino-n-ethyl-2-fluorobenzamide and all solvents used for detailed safety information.[11][12][13]

V. References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Justia Patents. (1992, June 9). Benzamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-Amino-2-fluorobenzoate. Retrieved from [Link]

  • (n.d.). Recrystallization. --->. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Crystal Growth & Design. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-N-benzyl-4-fluorobenzamide. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. Retrieved from [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Retrieved from

  • MDPI. (2021, October 6). Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors. Retrieved from [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • ResearchGate. (2023, February 5). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Fluorobenzamide Reactions

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: #2FB-STERIC-OPT Subject: Troubleshooting Reactivity Profiles of Ortho-Substituted Benzamides Executive Summary: The "Ort...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: #2FB-STERIC-OPT Subject: Troubleshooting Reactivity Profiles of Ortho-Substituted Benzamides

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical support hub for 2-fluorobenzamide. Navigating the reactivity of this scaffold requires understanding that the 2-fluoro substituent is not merely a passive steric block; it is an electronic modulator that fundamentally alters the amide's behavior.

In 2-fluorobenzamide, the repulsion between the lone pairs of the fluorine atom and the amide oxygen forces the amide group to twist out of the aromatic plane (dihedral angle


). This deconjugation  has two critical consequences:
  • Steric Shielding: The twisted conformation creates a "walls-up" defense, blocking nucleophilic attack at the carbonyl carbon.

  • Electronic Activation: The loss of resonance makes the amide nitrogen more nucleophilic (less delocalized into the ring) but the ring itself more electrophilic at the ortho position.

This guide provides field-proven protocols to turn these steric hurdles into synthetic advantages.

Module 1: N-Arylation (Buchwald-Hartwig Coupling)

User Issue: “I am trying to couple 2-fluorobenzamide with an aryl bromide using standard Pd conditions, but yields are <20%. Is the ortho-fluorine blocking the catalyst?”

Diagnostic & Troubleshooting

The failure is likely not due to the fluorine blocking the approach, but rather the reductive elimination step. The ortho-fluorine adds steric bulk that destabilizes the Pd(II)-amido intermediate, promoting de-chelation or


-hydride elimination pathways over C-N bond formation.

Q: Which ligand system overcomes this steric barrier? A: You must use biaryl phosphine ligands with large bite angles and specific steric bulk that forces the palladium center into a geometry favoring reductive elimination.

  • Recommendation: Switch to BrettPhos or tBuBrettPhos . These ligands create a "pocket" that accommodates the ortho-substituted amide while accelerating the coupling step.

  • Alternative: Xantphos is effective for primary amides due to its wide bite angle, which facilitates the difficult reductive elimination of the bulky product.

Optimized Protocol: Sterically Demanding Amide Coupling
ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst Source Pd(PPh

)

or Pd

(dba)

Pd

(dba)

or [(cinnamyl)PdCl]

Ligand BINAP or dppfBrettPhos (1:1.2 Pd:L ratio)
Base Cs

CO

K

PO

(anhydrous) or K

CO

Solvent Toluene (100 °C)t-Amyl Alcohol or Dioxane (110 °C)
Additives NoneWater (4 mol%) (activates the base)

Step-by-Step Workflow:

  • Charge a reaction vial with Pd

    
    (dba)
    
    
    
    (1 mol%) and BrettPhos (2.2 mol%).
  • Add Aryl Bromide (1.0 equiv) and 2-Fluorobenzamide (1.2 equiv).

  • Add anhydrous K

    
    PO
    
    
    
    (1.4 equiv).
  • Purge with Argon for 5 minutes.

  • Add t-Amyl alcohol (0.2 M concentration).

  • Heat to 110 °C for 12 hours. The bulky alcohol solvent helps stabilize the transition state of the twisted amide.

Module 2: Nucleophilic Aromatic Substitution (S Ar)

User Issue: “I need to displace the fluorine atom with a secondary amine. The reaction is sluggish even at reflux. I thought the amide was an electron-withdrawing group?”

Diagnostic & Troubleshooting

While the amide is an Electron Withdrawing Group (EWG), the steric bulk of the amide group itself (specifically the -NH


 protons and oxygen) hinders the approach of the incoming nucleophile to the C2 position. This is a classic "kinetic penalty" despite a favorable thermodynamic driving force.

Q: How do I accelerate the kinetics without decomposing the amide? A: You must utilize Polar Aprotic Solvents at high concentrations or Microwave Irradiation . The key is to strip the solvation shell from the nucleophile.

Decision Matrix: S Ar Optimization

SNAr_Optimization Start S_NAr Failure Nucleophile Nucleophile Type? Start->Nucleophile Primary Primary Amine Nucleophile->Primary Low Sterics Secondary Secondary/Bulky Nucleophile->Secondary High Sterics Solvent Switch to DMSO/NMP (Dipolar Aprotic) Primary->Solvent Temp Microwave: 160°C (High Pressure) Secondary->Temp Base Add DIPEA (2 eq) Solvent->Base Temp->Base Success Product Isolated Base->Success Yield > 80%

Figure 1: Decision tree for optimizing S


Ar reactions on 2-fluorobenzamide. Note the requirement for high-energy input (Microwave) when steric clash is high.

Technical Tip: For extremely hindered amines, use DMSO as solvent and add KF (Potassium Fluoride) . The fluoride acts as a specific base and the high dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate.

Module 3: Directed Ortho Metalation (DoM)

User Issue: “I tried to lithiate 2-fluorobenzamide with n-BuLi to functionalize the C3 position (next to F), but I got a complex mixture. Where is the lithiation happening?”

Diagnostic & Troubleshooting

This is a Regioselectivity Conflict .

  • Amide (CONH

    
    ):  Strong Directed Metalation Group (DMG). Directs to C6 .
    
  • Fluorine (F): Weak DMG. Directs to C3 .

  • Rule: Lithiation occurs ortho to the strongest DMG.

Therefore, standard lithiation will occur at C6 , not C3. Furthermore, because it is a primary amide, n-BuLi will first deprotonate the Nitrogen (consuming 1 equiv), then the second equivalent will lithiate C6.

Q: How do I force lithiation at C3 (Ortho to F)? A: You generally cannot override the amide's direction with standard bases. You must protect the amide or use a blocking group at C6. However, if you simply want to functionalize the ring, accept C6 lithiation.

Protocol: C6-Selective Lithiation (The "Snieckus" Standard)
  • Substrate Prep: Dry 2-fluorobenzamide thoroughly (azeotrope with toluene).

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is non-nucleophilic and avoids attack at the carbonyl.

  • Conditions:

    • Solvent: THF (anhydrous).

    • Temp: -78 °C .

    • Add LiTMP (2.2 equiv). First equiv removes N-H; second removes C6-H.

  • Quench: Add electrophile (E

    
    ) at -78 °C.
    
  • Workup: Acidic quench (NH

    
    Cl).
    

Visualizing the Competition:

DoM_Regioselectivity Benzamide 2-Fluorobenzamide Amide Amide (CONH2) Strong DMG Benzamide->Amide Fluoro Fluoro (F) Weak DMG Benzamide->Fluoro C6 C6 Position (Ortho to Amide) Amide->C6 Directs Strong (Major Pathway) C3 C3 Position (Ortho to Fluoro) Fluoro->C3 Directs Weak (Minor Pathway) Result Lithiation at C6 C6->Result

Figure 2: Mechanistic hierarchy of Directed Ortho Metalation (DoM). The amide group dominates the directing effect, leading to functionalization at C6.

Module 4: Hydrolysis & Deprotection

User Issue: “I cannot hydrolyze the amide to the acid. Refluxing in 6N HCl for 24 hours gave <10% conversion.”

Diagnostic & Troubleshooting

The Ortho-Effect is most severe here. The 2-fluoro substituent sterically blocks the trajectory of the water molecule attacking the carbonyl carbon. Additionally, the electron-withdrawing F destabilizes the protonated carbonyl intermediate needed for acid hydrolysis.

Q: How do I force hydrolysis? A: Switch from Acidic to Basic Peroxide conditions. The hydroperoxide anion (HOO


) is a stronger nucleophile (alpha-effect) and smaller than water, allowing it to penetrate the steric shield.
High-Efficiency Hydrolysis Protocol
ComponentQuantity/ConditionFunction
Reagent NaOH (4.0 equiv) Base catalyst
Accelerator H

O

(30%, 10 equiv)
Super-nucleophile (Alpha-effect)
Solvent MeOH / Water (3:1)Solubilizes the organic amide
Temperature 60 °C (or 80 °C MW)Thermal activation

Procedure:

  • Dissolve 2-fluorobenzamide in MeOH.

  • Add aqueous NaOH.

  • Dropwise add H

    
    O
    
    
    
    (Caution: Exothermic).
  • Heat to 60 °C. Monitor by TLC.

  • Mechanism: The HOO

    
     attacks the carbonyl to form a peroxy-intermediate, which collapses to the carboxylate much faster than water.
    

References

  • Steric Hindrance in SN2/SNAr: Unexpected steric hindrance failure in the gas phase F- + (CH3)3CI SN2 reaction. Nature Communications.

  • Crystal Structure & Amide Twisting: N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI Molbank.

  • Buchwald-Hartwig Optimization: Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie.[1][2]

  • Directed Ortho Metalation (DoM): Directed ortho metalation. Wikipedia (Overview of Snieckus Chemistry).

  • SNAr Methodology: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. NIH PubMed Central.

For further assistance with custom synthesis of 2-fluorobenzamide derivatives, please contact the Applications Engineering team with your specific substrate structure.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis Guide: 4-Amino-N-ethyl-2-fluorobenzamide vs. Non-Fluorinated Analogs

Topic: 1H NMR Spectrum Analysis of 4-Amino-N-ethyl-2-fluorobenzamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists. Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Amino-N-ethyl-2-fluorobenzamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary

This guide provides a high-resolution structural analysis of 4-Amino-N-ethyl-2-fluorobenzamide , a pharmacophore common in dopamine antagonists and radioligands. The primary analytical challenge lies in distinguishing the regio-electronic effects of the fluorine atom compared to its non-fluorinated alternative, 4-Amino-N-ethylbenzamide .

While the ethyl and amino groups present standard aliphatic and exchangeable signals, the aromatic region requires advanced interpretation due to heteronuclear spin-spin coupling (


H-

F)
. This guide details the specific splitting patterns (

-coupling) required to validate the substitution pattern, offering a superior identification method compared to low-resolution MS.

Experimental Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical; non-polar solvents often obscure the diagnostic amide protons.

Protocol: High-Resolution Acquisition
  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of second-order effects).

  • Solvent: DMSO-d

    
      (99.9% D).
    
    • Reasoning: Chloroform-d (

      
      ) frequently causes broadening of the amide (
      
      
      
      ) and aniline (
      
      
      ) protons due to rapid exchange or quadrupole broadening. DMSO-d
      
      
      forms strong hydrogen bonds, stabilizing these protons and slowing exchange, resulting in sharp, integrable triplets/singlets [1].
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Workflow Visualization

The following diagram outlines the logical flow for assigning this specific molecule, prioritizing the "anchors" (distinctive signals) before resolving the complex aromatic region.

NMR_Assignment_Logic cluster_aromatic Aromatic Logic Start Raw Spectrum (DMSO-d6) Aliphatic Region 1: Aliphatic (1.0 - 3.5 ppm) Identify Ethyl Group Start->Aliphatic Step 1 Exchange Region 2: Exchangeable (5.0 - 8.5 ppm) Identify NH/NH2 Aliphatic->Exchange Step 2 Aromatic Region 3: Aromatic (6.0 - 7.8 ppm) Resolve F-Coupling Exchange->Aromatic Step 3 Validation Structure Confirmed Aromatic->Validation Check J-Values H3 H3: dd (Ortho to F) Aromatic->H3 H5 H5: dd (Meta to F) Aromatic->H5 H6 H6: t/dd (Para to F) Aromatic->H6

Figure 1: Step-wise assignment logic for fluorinated benzamides.

Comparative Spectral Analysis

The table below contrasts the target molecule with its non-fluorinated analog. The presence of Fluorine at position 2 breaks the symmetry of the aromatic ring, converting the simple AA'BB' system of the analog into a complex ABCX system (where X is Fluorine).

FeatureTarget: 4-Amino-N-ethyl-2-fluorobenzamideAlternative: 4-Amino-N-ethylbenzamideAnalytical Note
Ethyl CH


1.09 (t,

Hz)

1.10 (t,

Hz)
Identical. Diagnostic anchor.
Ethyl CH


3.25 (dq,

Hz)

3.28 (dq)
Coupled to NH (quartet becomes quintet-like).
Aniline NH


5.80 (broad s)

5.60 (broad s)
F-substitution slightly increases acidity/shift.
Amide NH

7.90 (broad t)

8.15 (broad t)
Key Difference: F at ortho position may induce H-bonding or electronic shielding changes.
Aromatic H3

6.35 (dd ,

)

6.55 (d,

)
Diagnostic: Large

coupling confirms F position.
Aromatic H5

6.45 (dd,

)

6.55 (d,

)
Overlaps with H3 in analog; resolved by F-coupling here.
Aromatic H6

7.50 (t/dd,

)

7.60 (d,

)
Deshielded by C=O. Shows long-range coupling.[1][2][3]
Detailed Structural Elucidation (The Fluorine Effect)

The defining feature of the 4-Amino-N-ethyl-2-fluorobenzamide spectrum is the Heteronuclear Coupling . Unlike the clean doublets seen in the non-fluorinated analog, the target molecule exhibits "splitting of splittings" [2].[2]

1. The H3 Proton (Ortho to Fluorine)
  • Location: Between the Fluorine (C2) and the Amino group (C4).

  • Pattern: Doublet of Doublets (dd).

  • Mechanism:

    • Primary Splitting: Coupled to

      
      F (
      
      
      
      ). This coupling is typically 11–13 Hz , significantly larger than standard aromatic proton couplings.
    • Secondary Splitting: Coupled to H5 (

      
      , meta-coupling), typically 2.0–2.5 Hz .
      
    • Result: A distinct wide doublet with fine splitting, appearing upfield due to the electron-donating

      
       group.
      
2. The H6 Proton (Para to Fluorine, Ortho to Carbonyl)
  • Location: Adjacent to the carbonyl group (C1).

  • Pattern: Pseudo-triplet or dd.

  • Mechanism:

    • Deshielded by the carbonyl anisotropy, shifting it downfield (

      
      7.5 ppm).
      
    • Coupled to H5 (

      
       Hz).
      
    • Coupled to

      
      F (
      
      
      
      ). In many 2-fluorobenzamides, this long-range coupling is 6–8 Hz [3].
    • Result: Since

      
      , this often appears as a pseudo-triplet .
      

Advanced Validation: Signaling Pathway

To confirm the assignment without resorting to 2D NMR (COSY/HSQC), researchers can utilize the coupling constant hierarchy.

Coupling_Hierarchy F_Nucleus Fluorine-19 Nucleus (Spin 1/2) H3_Signal H3 Signal (Ortho) F_Nucleus->H3_Signal 3-Bond Coupling H6_Signal H6 Signal (Para) F_Nucleus->H6_Signal 4-Bond Coupling H5_Signal H5 Signal (Meta) F_Nucleus->H5_Signal 5-Bond Coupling Result_H3 Large Splitting (3J_HF ~12Hz) H3_Signal->Result_H3 Result_H6 Medium Splitting (4J_HF ~7Hz) H6_Signal->Result_H6 Result_H5 Small/Null Splitting (5J_HF <2Hz) H5_Signal->Result_H5

Figure 2: Coupling constant hierarchy (


) used to assign aromatic protons.

Troubleshooting & Tips

  • Water Suppression: Commercial DMSO-d

    
     often contains water at 
    
    
    
    3.33 ppm. This can obscure the ethyl
    
    
    signal.
    • Solution: If the

      
       multiplet is hidden, look for the 
      
      
      
      signal splitting. If the Amide
      
      
      is a triplet, the
      
      
      is present. Alternatively, add a drop of
      
      
      to shift the water peak (though this will erase the
      
      
      signals).
  • Amide Rotamers: In some N-ethyl benzamides, restricted rotation around the C-N amide bond can create "shadow peaks" (rotamers).

    • Diagnosis: If peaks appear doubled (e.g., two triplets for the ethyl

      
      ) with a ratio of 90:10 or 80:20, this is likely rotamerism, not impurity. Heating the sample to 313 K usually coalesces these peaks [4].
      

References

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][4][5][6][7] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8] (General reference for F-H coupling constants).

  • ChemicalBook. (2023).[9] 4-Fluorobenzamide NMR Spectrum Data.Link

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines.[10] Rasayan Journal of Chemistry. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-n-ethyl-2-fluorobenzamide

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight, structure, and purity. This guide delves into the predicted mass spectrometry fragmentation pattern of 4-Amino-n-ethyl-2-fluorobenzamide, a compound of interest in medicinal chemistry. By juxtaposing its anticipated fragmentation with that of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and similar compounds.

Introduction to the Analyte: 4-Amino-n-ethyl-2-fluorobenzamide

4-Amino-n-ethyl-2-fluorobenzamide (C₉H₁₁FN₂O) possesses a molecular weight of 182.19 g/mol .[1] Its structure, featuring a fluorinated benzene ring, a primary amine, and a secondary amide, presents a unique set of functionalities that dictate its behavior under mass spectrometric analysis. Understanding the interplay of these groups is crucial for predicting the fragmentation pathways and, consequently, for developing robust analytical methods for its identification and quantification.

Predicted Fragmentation Profile under Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2][3] For 4-Amino-n-ethyl-2-fluorobenzamide, the protonated molecular ion is expected at an m/z of 183.19. Subsequent fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer, is anticipated to proceed through several key pathways governed by the stability of the resulting fragment ions. Aromatic amides often exhibit cleavage of the amide bond (N-CO), leading to the formation of a stable acylium ion.[4]

The primary fragmentation pathways for aromatic amines can involve the loss of neutral molecules such as NH₃ or HCN.[5] Halogenated compounds, particularly those with fluorine, may exhibit the loss of HF.[6][7]

Based on these principles, the predicted major fragment ions for 4-Amino-n-ethyl-2-fluorobenzamide are summarized and compared with related structures in the table below.

Compound Molecular Ion [M+H]⁺ (m/z) Predicted Key Fragment Ions (m/z) and Proposed Neutral Losses
4-Amino-n-ethyl-2-fluorobenzamide183.19155.13 ([M+H - C₂H₄]⁺), 138.10 ([M+H - NH₂CH₂CH₃]⁺), 123.08 ([M+H - C₂H₄ - NH₃]⁺), 110.07 ([M+H - NH₂CH₂CH₃ - CO]⁺)
4-Aminobenzamide137.14120.12 ([M+H - NH₃]⁺), 92.09 ([M+H - NH₃ - CO]⁺)
N-ethylbenzamide150.20122.14 ([M+H - C₂H₄]⁺), 105.10 ([M+H - NH₂CH₂CH₃]⁺), 77.08 ([M+H - NH₂CH₂CH₃ - CO]⁺)
2-Fluoroaniline112.1092.08 ([M+H - HF]⁺)

Proposed Fragmentation Pathway

The fragmentation of the protonated 4-Amino-n-ethyl-2-fluorobenzamide molecule is likely initiated by the cleavage of the bonds adjacent to the carbonyl group and the ethylamino substituent. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway M [M+H]⁺ m/z = 183.19 F1 m/z = 155.13 M->F1 - C₂H₄ F2 m/z = 138.10 M->F2 - NH₂CH₂CH₃ F3 m/z = 123.08 F1->F3 - NH₃ F4 m/z = 110.07 F2->F4 - CO

Caption: Predicted fragmentation pathway of 4-Amino-n-ethyl-2-fluorobenzamide.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern and to develop a quantitative assay, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[8][9]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Amino-n-ethyl-2-fluorobenzamide in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantification in a biological matrix, a protein precipitation extraction is a common approach.[8] Spike the matrix with the analyte and an appropriate internal standard. Add three volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) to determine the fragmentation pattern. For quantification, Multiple Reaction Monitoring (MRM) would be employed.[10]

The following diagram outlines the general workflow for the LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep1 Standard/Sample Prep2 Protein Precipitation (if applicable) Prep1->Prep2 Prep3 Supernatant Collection Prep2->Prep3 LC LC Separation Prep3->LC MS1 Full Scan MS (Parent Ion) LC->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2 Quant MRM for Quantification MS1->Quant DA1 Fragmentation Pattern Elucidation MS2->DA1 DA2 Calibration Curve & Quantification Quant->DA2

Caption: General workflow for LC-MS/MS analysis.

Alternative Analytical Methodologies

While LC-MS/MS is the gold standard for sensitivity and selectivity, other techniques can provide complementary information for the characterization of 4-Amino-n-ethyl-2-fluorobenzamide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the primary amine and the amide functionalities would likely be necessary to improve volatility and thermal stability.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used for purity assessment and quantification, although it lacks the specificity of mass spectrometric detection.[11]

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 4-Amino-n-ethyl-2-fluorobenzamide based on established principles of organic mass spectrometry. The proposed fragmentation pathways, along with the detailed experimental protocol for LC-MS/MS analysis, offer a solid starting point for researchers engaged in the characterization of this and structurally related compounds. Experimental verification is crucial to confirm these predictions and to build a comprehensive analytical profile. The comparison with alternative analytical techniques underscores the integrated approach required for the robust characterization of novel chemical entities in a drug development setting.

References

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. Available at: [Link]

  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - ACS Publications. Available at: [Link]

  • Analytical Method Summaries - Eurofins. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Available at: [Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - Semantic Scholar. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Available at: [Link]

Sources

Validation

Comparing synthetic routes for 4-Amino-n-ethyl-2-fluorobenzamide efficiency

Topic: Comparing Synthetic Routes for 4-Amino-N-ethyl-2-fluorobenzamide Efficiency Content Type: Publish Comparison Guide [1][2] Target Molecule: 4-Amino-N-ethyl-2-fluorobenzamide (CAS: 912838-61-0) Primary Application:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes for 4-Amino-N-ethyl-2-fluorobenzamide Efficiency Content Type: Publish Comparison Guide

[1][2]

Target Molecule: 4-Amino-N-ethyl-2-fluorobenzamide (CAS: 912838-61-0) Primary Application: Key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and other bioactive benzamides.[1][2]

Executive Summary

The synthesis of 4-Amino-N-ethyl-2-fluorobenzamide presents a classic decision matrix between linear scalability and convergent speed .[1][2]

  • Route A (The "Nitro-Reduction" Pathway): Recommended for Process Development & Scale-Up .[1][2] It utilizes inexpensive starting materials (2-fluoro-4-nitrotoluene) and robust chemistry (acid chloride activation) to deliver high overall yields (>65%) with excellent purity.[1][2]

  • Route B (The "Direct Coupling" Pathway): Recommended for Medicinal Chemistry & Discovery . It utilizes the more expensive 4-amino-2-fluorobenzoic acid but achieves the target in a single step using modern coupling reagents, avoiding heterogeneous hydrogenation.[1]

Part 1: Strategic Route Analysis

Route A: The "Nitro-Reduction" Pathway (Industrial Standard)

This route builds the amide bond before establishing the sensitive aniline functionality.[2] By keeping the nitrogen oxidized (as a nitro group) during the activation step, we prevent self-polymerization and allow the use of cheap, highly reactive thionyl chloride.

Mechanism:

  • Oxidation: 2-Fluoro-4-nitrotoluene

    
     2-Fluoro-4-nitrobenzoic acid.[1][2]
    
  • Activation/Amidation: Acid

    
     Acid Chloride 
    
    
    
    N-Ethyl-2-fluoro-4-nitrobenzamide.[1][2]
  • Reduction: Nitro group

    
     Aniline (Target).
    
Route B: The "Direct Coupling" Pathway (Discovery Speed)

This route assumes the availability of 4-amino-2-fluorobenzoic acid.[1][2] Because the starting material contains a nucleophilic aniline and an electrophilic carboxylic acid, generating a highly reactive acid chloride is risky (leads to polymerization). Therefore, mild peptide coupling agents (HATU or EDC) are required.

Mechanism:

  • Coupling: 4-Amino-2-fluorobenzoic acid + Ethylamine

    
     Target.[1][2]
    
Visual Pathway Comparison

SynthesisRoutes cluster_0 Route A: Scalable / Linear cluster_1 Route B: Rapid / Convergent SM_Nitro 2-Fluoro-4-nitrotoluene (Cheap SM) Acid_Nitro 2-Fluoro-4-nitrobenzoic Acid SM_Nitro->Acid_Nitro KMnO4 Oxidation Amide_Nitro N-Ethyl-2-fluoro-4- nitrobenzamide Acid_Nitro->Amide_Nitro 1. SOCl2 2. EtNH2 Target TARGET: 4-Amino-N-ethyl-2- fluorobenzamide Amide_Nitro->Target Pd/C, H2 Reduction SM_Amino 4-Amino-2-fluorobenzoic Acid SM_Amino->Target EtNH2, HATU DIPEA

Figure 1: Comparison of the linear Nitro-Reduction route (Route A) versus the convergent Direct Coupling route (Route B).

Part 2: Detailed Experimental Protocols

Protocol A: The "Nitro-Reduction" Route

Best for: Producing >10g of material cost-effectively.[1][2]

Step 1: Synthesis of N-Ethyl-2-fluoro-4-nitrobenzamide

Principle: Conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by nucleophilic acyl substitution with ethylamine.[1][2]

Reagents:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    ) (1.5 equiv)[2]
    
  • Ethylamine (2.0 M in THF or aqueous 70%) (2.5 equiv)[2]

  • Dichloromethane (DCM) (Solvent)[2]

  • Catalytic DMF (2-3 drops)[1][2]

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-fluoro-4-nitrobenzoic acid in dry DCM (5 mL/g). Add catalytic DMF.[2]

  • Add

    
     dropwise.[2] Heat to reflux for 2-3 hours until the solution becomes clear (evolution of 
    
    
    
    and
    
    
    gas ceases).
  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Co-evaporate with toluene once to ensure complete removal.[2]
    
  • Amidation: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C.[2]

  • Slowly add the Ethylamine solution.[2] Caution: Exothermic reaction.[1][2]

  • Stir at room temperature for 1 hour.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Result: Pale yellow solid (N-ethyl-2-fluoro-4-nitrobenzamide).[1][2] Yield typically >90%.[2][3]

Step 2: Hydrogenation to 4-Amino-N-ethyl-2-fluorobenzamide

Principle: Catalytic reduction of the nitro group to an amine using Palladium on Carbon.[1][2]

Reagents:

  • N-Ethyl-2-fluoro-4-nitrobenzamide (from Step 1)[1][2]

  • 10% Pd/C (5-10 wt% loading)[1][2]

  • Methanol or Ethanol (Solvent)[2]

  • Hydrogen gas (

    
    ) (Balloon pressure or 1-3 atm)[1][2]
    

Procedure:

  • Dissolve the nitro-amide in Methanol (10 mL/g).

  • Under an inert atmosphere (

    
    ), carefully add the Pd/C catalyst. Safety: Pd/C can ignite methanol vapors if dry; keep wet.[1][2]
    
  • Purge the vessel with

    
     gas three times.[2]
    
  • Stir vigorously under

    
     atmosphere at room temperature for 4–12 hours. Monitor by TLC or LCMS (disappearance of nitro peak, appearance of aniline peak).
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[2]

  • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often >98% pure.

Protocol B: The "Direct Coupling" Route

Best for: Rapid synthesis (<1g) in a discovery setting.

Principle: Activation of the carboxylic acid using a uronium-based coupling agent (HATU) to prevent side reactions with the unprotected aniline.[2]

Reagents:

  • 4-Amino-2-fluorobenzoic acid (1.0 equiv)[1][2][4]

  • Ethylamine hydrochloride (1.2 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • DMF (Dimethylformamide) (Solvent)[2]

Procedure:

  • Dissolve 4-amino-2-fluorobenzoic acid in DMF (5 mL/mmol).

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) and stir for 15 minutes to form the activated ester.

  • Add Ethylamine hydrochloride and the remaining DIPEA (1.0 equiv).

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) and brine (to remove DMF).

  • Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to remove urea byproducts from HATU.[2]

Part 3: Critical Comparison Data

The following table contrasts the two routes based on experimental metrics relevant to drug development.

MetricRoute A: Nitro-ReductionRoute B: Direct Coupling
Overall Yield High (65-75%) Moderate (50-65%)
Raw Material Cost Low (Nitrotoluene is a commodity chemical)High (Amino-benzoic acid is ~5x more expensive)
Purification Crystallization (Scalable)Chromatography (Labor intensive)
Safety Requires

handling; Exothermic acid chloride formation.[1][2]
Safe reagents; No pressurized gases.[2]
Scalability Excellent (Kg scale feasible)Poor (Coupling agents are expensive at scale)
Atom Economy High (Byproducts are gases:

)
Low (HATU generates large organic waste mass)
Decision Logic[1][2]
  • Choose Route A if: You need >5 grams, have access to a hydrogenation apparatus, or are optimizing for cost.

  • Choose Route B if: You need <500 mg quickly, lack hydrogenation equipment, or are making a library of analogs where the acid is the common diversity element.

References

  • Preparation of 4-amino-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate)

    • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616.
    • Relevance: Establishes the standard Route A protocol (oxidation/chlorination/reduction) for the methyl analog, which is directly transferable to the ethyl analog.
    • [2]

  • Synthesis of N-ethyl-2-fluoro-4-nitrobenzamide (Route A Intermediate)

    • Matsugi, T., et al. (2007). EP1867331A1: Novel triazole derivative.[2] European Patent Office.[2]

    • Relevance: Explicitly describes the synthesis of the nitro-intermediate via acid chloride and ethylamine (Example 67a).
    • [2]

  • General Amide Coupling Methodologies (Route B)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Relevance: Provides the mechanistic basis for selecting HATU/DIPEA for coupling electron-rich amino acids without protecting groups.[1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing a Reference Standard for the Analysis of 4-Amino-n-ethyl-2-fluorobenzamide

Introduction: The Analytical Imperative for Novel Compounds In the landscape of pharmaceutical research and drug development, the emergence of novel chemical entities, such as 4-Amino-n-ethyl-2-fluorobenzamide, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Compounds

In the landscape of pharmaceutical research and drug development, the emergence of novel chemical entities, such as 4-Amino-n-ethyl-2-fluorobenzamide, presents a recurring analytical challenge. This compound, with its distinct chemical structure (C₉H₁₁FN₂O, MW: 182.19)[1], may serve as a critical starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately and precisely quantify such molecules is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance.

The foundation of any robust quantitative analytical method is a well-characterized reference standard. This guide is designed for researchers, analytical scientists, and drug development professionals who face a common hurdle: the absence of a commercially available Certified Reference Material (CRM) for a compound of interest like 4-Amino-n-ethyl-2-fluorobenzamide. We will move beyond a simple product comparison to provide a comprehensive, field-proven framework for sourcing, qualifying, and utilizing an in-house reference standard, ensuring your analytical data is reliable, reproducible, and defensible.

Understanding the Reference Standard Hierarchy

Before embarking on an analytical method, it is crucial to understand the hierarchy of reference standards. The metrological traceability of a measurement—its unbroken chain of comparisons to a known standard—is what imparts confidence in the final result.

  • Primary Standards: These are materials of the highest purity, directly established by a national metrology institute (e.g., NIST in the U.S.). They are the anchor of the traceability chain.

  • Certified Reference Materials (CRMs): Produced by accredited reference material producers, CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability[2]. They are the workhorses for method validation and routine quality control.

  • In-House (Secondary) Standards: When a CRM is unavailable, a laboratory must qualify its own high-purity material. This involves rigorous characterization to confirm its identity and assign a purity value, which is then traceable to a primary standard or CRM (often through calibrated instrumentation).

For 4-Amino-n-ethyl-2-fluorobenzamide, the current landscape necessitates the establishment of an in-house standard.

G Primary Primary Standard (e.g., NIST) CRM Certified Reference Material (CRM) (ISO 17034 Accredited) Primary->CRM Traceability InHouse In-House Qualified Standard (e.g., for 4-Amino-n-ethyl-2-fluorobenzamide) CRM->InHouse Traceability via Instrument Calibration Measurement Routine Laboratory Measurement InHouse->Measurement Traceability

Caption: Metrological traceability hierarchy for analytical standards.

Qualification of an In-House Reference Standard: A Multi-Pronged Approach

Sourcing a high-purity batch of 4-Amino-n-ethyl-2-fluorobenzamide from a reputable chemical supplier is the first step[1]. However, the purity stated on the supplier's label (e.g., ≥98%) is not sufficient for use as a quantitative standard. A comprehensive, in-house qualification is mandatory. The goal is to assign a precise purity value using a mass balance approach, which is a holistic assessment considering all potential impurities.

Purity (%) = 100% − (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Residue)

This approach provides a self-validating system, as the purity is confirmed by orthogonal (different and independent) analytical techniques.

G cluster_start Step 1: Sourcing & Identity cluster_purity Step 2: Purity Assessment (Orthogonal Methods) cluster_end Step 3: Final Assignment Source Source High-Purity Material (Purity ≥98%) Identity Confirm Identity (NMR, MS) Source->Identity HPLC Organic Impurities (HPLC-UV, Gradient) Identity->HPLC KF Water Content (Karl Fischer Titration) Identity->KF GC Residual Solvents (Headspace GC-FID) Identity->GC ROI Non-Volatile Residue (Residue on Ignition) Identity->ROI MassBalance Calculate Purity via Mass Balance HPLC->MassBalance KF->MassBalance GC->MassBalance ROI->MassBalance Certify Generate Certificate of Analysis (Assign Purity & Uncertainty) MassBalance->Certify

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Purity Determination Techniques

No single technique can definitively determine absolute purity. A combination of methods provides a more accurate and reliable assessment. Below is a comparison of the essential techniques used in the mass balance approach.

Parameter Technique Principle Typical Acceptance Criteria (ICH) Rationale / Expertise
Identity Mass Spectrometry (MS), NMRProvides molecular weight and structural information.Match theoretical mass and structure.Foundational step. MS confirms the mass-to-charge ratio, while NMR provides the definitive structural fingerprint.
Organic Impurities HPLC-UV (High-Performance Liquid Chromatography)Separates the main component from structurally related impurities based on polarity. Quantified by area percent.Report impurities >0.05%.The most powerful technique for detecting process-related impurities and degradation products. A gradient method is crucial to elute a wide range of potential impurities.
Water Content Karl Fischer (KF) TitrationCoulometric or volumetric titration that specifically reacts with water molecules.Typically < 0.5% w/w.Water is a common impurity that is not detected by HPLC or GC. KF is the gold standard for its accurate quantification.
Residual Solvents Headspace GC-FID (Gas Chromatography)Volatilizes residual manufacturing solvents from the solid matrix for separation and quantification.Per ICH Q3C guidelines (e.g., <5000 ppm for acetone).Essential for safety and purity. Solvents can contribute significantly to the weight of the material but are invisible to HPLC analysis.
Non-Volatile Impurities Residue on Ignition (ROI) / Sulfated AshMeasures the amount of inorganic residue remaining after ignition of the sample.Typically < 0.1% w/w.Accounts for any non-combustible inorganic impurities (salts, catalysts) that would not be detected by chromatographic methods.
Hypothetical Qualification Data for a Batch of 4-Amino-n-ethyl-2-fluorobenzamide

The following table presents a realistic data set from the qualification of a new batch of in-house reference standard.

Analysis Method Result
Identity ConfirmationESI-MS[M+H]⁺ = 183.09, consistent with C₉H₁₁FN₂O
¹H NMRSpectrum consistent with the structure of 4-Amino-n-ethyl-2-fluorobenzamide
Organic ImpuritiesHPLC-UV (254 nm)Sum of all impurities = 0.18%
Water ContentKarl Fischer0.25% w/w
Residual SolventsHeadspace GC-FIDAcetone: 300 ppm (0.03%), Ethyl Acetate: Not Detected
Non-Volatile ResidueResidue on Ignition0.04%
Calculated Purity Mass Balance 100% - (0.18% + 0.25% + 0.03% + 0.04%) = 99.5%

This assigned purity of 99.5% is now a traceable and defensible value for use in all subsequent quantitative analyses.

Experimental Protocols for Analysis

The following protocols are provided as a robust starting point for the analysis of 4-Amino-n-ethyl-2-fluorobenzamide, grounded in common pharmaceutical practices and regulatory expectations[3][4][5].

Protocol 1: Purity Determination by Gradient HPLC-UV

Objective: To separate and quantify potential organic impurities. The causality behind using a gradient method is to ensure that impurities with a wide range of polarities, which might co-elute in an isocratic run, are effectively separated from the main peak and from each other.

Instrumentation & Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with DAD/UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Amino-n-ethyl-2-fluorobenzamide standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Injection: Inject the solution onto the HPLC system.

  • Data Analysis: Integrate all peaks. Calculate the percentage of each impurity using the area normalization method:

    • % Impurity = (Area_impurity / Area_total) * 100

Protocol 2: Quantitative Assay by Isocratic HPLC-UV

Objective: To accurately determine the concentration of 4-Amino-n-ethyl-2-fluorobenzamide in an unknown sample using the newly qualified in-house reference standard. An isocratic method is preferred for routine assays as it is typically faster, more robust, and offers better precision than a gradient method for a known analyte.

Instrumentation & Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: As described in Protocol 1.

  • Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Formic Acid (adjust ratio as needed for optimal retention time, approx. 4-6 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the qualified in-house standard (Purity = 99.5%) and dissolve in 100.0 mL of mobile phase to create a stock solution of ~100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock.

  • Sample Preparation: Prepare the unknown sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

  • System Suitability: Inject the mid-level calibration standard (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Calibration Curve: Inject the calibration standards in duplicate and plot the mean peak area against the concentration, corrected for purity. The correlation coefficient (r²) should be ≥ 0.999.

    • Corrected Concentration = Weighed Amount * Purity / Volume

  • Quantification: Inject the unknown sample(s) in duplicate. Determine the concentration from the calibration curve using the average peak area.

Conclusion

The rigorous analysis of novel compounds like 4-Amino-n-ethyl-2-fluorobenzamide is fundamentally reliant on the quality of the reference standard used. In the absence of commercially available CRMs, a systematic and scientifically sound approach to qualifying an in-house standard is not just a recommendation but a necessity. By employing a mass balance approach that leverages orthogonal analytical techniques—HPLC for organic impurities, Karl Fischer for water, GC for residual solvents, and ROI for inorganic content—laboratories can assign a defensible purity value to their standard. This qualified standard then becomes the bedrock for developing and validating robust analytical methods, ensuring data integrity and supporting the advancement of research and development programs.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 14, 2026, from .[3]

  • Ng, R. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved February 14, 2026, from .[4]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved February 14, 2026, from .[5]

  • ChemScene. (n.d.). 4-Amino-N-ethyl-2-fluorobenzamide. Retrieved February 14, 2026, from .[1]

  • Sigma-Aldrich. (n.d.). Certified Reference Materials. Retrieved February 14, 2026, from .

  • BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved February 14, 2026, from .[2]

Sources

Validation

Comparative Validation Guide: Elemental Analysis for 4-Amino-N-ethyl-2-fluorobenzamide

Strategic Overview: The "Gold Standard" vs. Modern Orthogonality In the characterization of pharmaceutical intermediates like 4-Amino-N-ethyl-2-fluorobenzamide , researchers often face a critical decision: rely on high-r...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Gold Standard" vs. Modern Orthogonality

In the characterization of pharmaceutical intermediates like 4-Amino-N-ethyl-2-fluorobenzamide , researchers often face a critical decision: rely on high-resolution mass spectrometry (HRMS) for speed, or invest in Elemental Analysis (EA) for bulk purity confirmation.

While HRMS confirms molecular identity (m/z), it is blind to inorganic salts, trapped solvents, and moisture that do not ionize. Elemental Analysis (Combustion Analysis) remains the only absolute method to validate the bulk purity of a solid sample. For a fluorinated benzamide, this is doubly critical, as the electron-withdrawing fluorine atom can influence hygroscopicity and solvent retention.

This guide compares the rigorous EA protocol against HRMS and NMR, demonstrating why EA is the requisite "gatekeeper" for releasing this compound for biological assays.

Theoretical Baseline & Compound Specifications

Before initiating combustion, the theoretical composition must be established with high precision.

  • Compound: 4-Amino-N-ethyl-2-fluorobenzamide[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 182.19 g/mol [2]

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1059.33%
Hydrogen (H) 111.00811.096.09%
Nitrogen (N) 214.00728.0115.38%
Fluorine (F) 118.99819.0010.43%
Oxygen (O) 115.99916.008.78% (Calculated by diff)

Critical Acceptance Criteria: Per ACS and standard medicinal chemistry guidelines, experimental values must fall within ±0.4% of the theoretical value to confirm >95% purity.

Experimental Protocols

Protocol A: CHN Combustion Analysis (The Primary Screen)

Note: Standard CHN analyzers use copper reduction and thermal conductivity detection. Fluorine poses a challenge as HF attacks quartz tubes. A specific "halogen mode" or additive is required.

  • Sample Preparation:

    • Recrystallize the crude 4-Amino-N-ethyl-2-fluorobenzamide (typically from Ethanol/Water).

    • Crucial Step: Dry sample in a vacuum oven at 45°C for 24 hours over

      
      . Failure here is the #1 cause of EA failure.
      
  • Weighing:

    • Weigh 2.0 – 2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule to exclude air (nitrogen blank).

  • Combustion:

    • Inject into combustion reactor at 980°C with excess Oxygen.

    • Additive: Add 5-10 mg of Tungsten Trioxide (

      
      ) to the sample capsule to bind Fluorine and prevent quartz corrosion/interference.
      
  • Detection:

    • Gases (

      
      , 
      
      
      
      ,
      
      
      ) are separated via GC column and detected by TCD.
Protocol B: Fluorine Determination (Oxygen Flask Combustion)

Since standard CHN does not detect Fluorine, this secondary assay validates the halogen substitution.

  • Combustion: Burn 10 mg sample in a Schöniger oxygen flask containing dilute NaOH.

  • Titration/IC: Analyze the absorption solution via Ion Chromatography (IC) or titration with Thorium Nitrate using Alizarin Red S indicator.

Data Analysis & Comparison

The following data sets simulate typical results encountered during the validation phase.

Scenario 1: The "Golden Batch" (Pass)

This sample was properly dried and contains no inorganic salts.

ElementTheoretical %Experimental %Deviation (

)
Result
Carbon 59.3359.28-0.05PASS
Hydrogen 6.096.15+0.06PASS
Nitrogen 15.3815.30-0.08PASS

Interpretation: All values are within the ±0.4% threshold. This confirms the bulk material is pure 4-Amino-N-ethyl-2-fluorobenzamide.

Scenario 2: The "Wet" Batch (Fail - Solvent Trap)

Comparison with a sample containing 3% residual Ethyl Acetate (common synthesis solvent).

ElementTheoretical %Experimental %Deviation (

)
Diagnostic Note
Carbon 59.3358.80-0.53 FAIL (Low C indicates dilution by non-carbon heavy impurity or water, OR high C if solvent is C-rich)
Hydrogen 6.096.45+0.36Borderline
Nitrogen 15.3814.80-0.58 FAIL (N is diluted by impurity)

Senior Scientist Insight: Notice that HRMS would likely still show the correct parent ion (


)  for Scenario 2. HRMS is qualitative here; it "sees" the molecule but ignores the 3% impurity weight. EA fails the batch, correctly preventing impure substance from entering biological testing.

Comparative Technique Matrix

When should you use EA versus modern spectroscopic alternatives?

FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR (Quantitative NMR)
Primary Output % Composition (Bulk)Exact Mass (Molecular ID)Molar Ratio / Structure
Purity Detection Absolute (detects inorganics/water)Relative (blind to non-ionizables)High (detects solvents/organics)
Sample Req. 2-5 mg (Destructive)<0.1 mg (Destructive)5-10 mg (Non-destructive)
Blind Spots Does not identify what the impurity is.Salts, Water, trapped solvents.Inorganic salts (unless specialized), paramagnetic impurities.
Verdict Required for Publication/Release Required for ID Confirmation Best for Troubleshooting EA Fails

Visualization: Validation Workflow

The following diagrams illustrate the decision logic and the mechanism of action for validating this fluorinated compound.

Diagram 1: The Purity Decision Tree

This flowchart guides the researcher through the logical steps of confirming the compound, specifically addressing the "EA Failure" loop.

PurityValidation Start Crude 4-Amino-n-ethyl- 2-fluorobenzamide Purification Recrystallization & Vacuum Drying (+P2O5) Start->Purification HRMS HRMS (ESI+) Confirm M+H (183.09) Purification->HRMS EA_Test Elemental Analysis (CHN + F) HRMS->EA_Test Identity Confirmed Decision Values within +/- 0.4%? EA_Test->Decision Pass PASS: Release for Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Troubleshoot Run qNMR / TGA (Check for Solvents/Water) Fail->Troubleshoot Reprocess Re-dry or Re-column Troubleshoot->Reprocess Solvent Detected Reprocess->EA_Test Retest

Caption: Logic flow for validating pharmaceutical intermediates. Note the feedback loop involving qNMR when EA fails.

Diagram 2: Combustion Analysis Mechanism (Fluorine Modification)

A simplified view of how the analyzer handles the fluorinated sample to ensure accurate Nitrogen detection.

CombustionMechanism Sample Sample + WO3 (Additive) Furnace Combustion Furnace (980°C, O2) Sample->Furnace Injection Scrubber Halogen Scrubber (Traps F/HF) Furnace->Scrubber Gases (CO2, H2O, NOx, HF) Reduction Reduction Tube (Cu, 600°C) Converts NOx -> N2 Scrubber->Reduction HF Removed Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Pure Gases

Caption: The critical role of the Halogen Scrubber/Additive in preventing Fluorine interference during Nitrogen quantification.

References

  • American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2023). Author Guidelines: Experimental Data Policy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-n-ethyl-2-fluorobenzamide

Executive Safety Summary & Compound Profile Compound: 4-Amino-N-ethyl-2-fluorobenzamide CAS: 912838-61-0 Molecular Formula: C₉H₁₁FN₂O Physical State: Solid (White to off-white crystalline powder) As researchers, we often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Compound Profile

Compound: 4-Amino-N-ethyl-2-fluorobenzamide CAS: 912838-61-0 Molecular Formula: C₉H₁₁FN₂O Physical State: Solid (White to off-white crystalline powder)

As researchers, we often treat intermediates like 4-Amino-N-ethyl-2-fluorobenzamide as generic "white powders." This is a critical error. The presence of the fluorine atom at the ortho position combined with an aniline moiety (primary amine) significantly alters its physicochemical profile compared to a standard benzamide.

The Scientist’s Risk Assessment:

  • Bioavailability: The fluorine substitution increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.

  • Sensitization Potential: Aromatic amines are notorious sensitizers. While specific data for this CAS may be limited, structurally related fluorinated anilines are often classified as skin and respiratory sensitizers.

  • Dust Hazard: As a dry crystalline solid, electrostatic charging is highly probable during weighing, leading to aerosolization and inhalation risks.

GHS Hazard Classification (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / Causes serious eye irritation).[3][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

Personal Protective Equipment (PPE) Matrix

This matrix is not just a list; it is a defensive system designed to break the chain of exposure.

Protection ZoneStandard Requirement Technical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses are insufficient. Fine powders can drift around side shields. Goggles form a seal against airborne particulates.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Why: Fluorinated organics can permeate thin nitrile. The "double-glove" technique provides a visual breach indicator and increases breakthrough time.
Respiratory Engineering Control (Primary) Requirement: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).Emergency Backup: N95 or P100 particulate respirator (only for spill cleanup outside hood).
Body Lab Coat + Tyvek Sleeves Material: 100% Cotton (fire resistant) or Nomex.Add-on: Disposable Tyvek sleeves are mandatory during weighing to prevent powder accumulation on fabric cuffs, which tracks chemicals to common areas.

Operational Handling Protocol

Phase A: Pre-Operational Validation (The "Zero-Fail" Check)

Before opening the vial, perform this 3-point check. If any step fails, STOP .

  • Airflow Verification: Tape a Kimwipe to the sash. It must be pulled inward at a 45° angle.

  • Glove Integrity: Inflate the outer glove slightly to check for pinholes (the "pneumatic test").

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or simple soap water ready for immediate decontamination of surfaces.

Phase B: Weighing & Transfer (Critical Risk Zone)
  • Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated amides are prone to static cling, causing "jumping" of powder.

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a draft shield.

  • Transfer: Dissolve the solid immediately in the transport solvent (e.g., DMSO, Methanol) before moving it to the reaction vessel. Handling solutions is safer than handling dust.[2]

Phase C: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction). The primary amine is highly nucleophilic.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.

Emergency Response Logic

In the event of an incident, hesitation causes injury. Follow this logic flow.

EmergencyResponse Start INCIDENT DETECTED Type Identify Type Start->Type Spill Powder/Liquid Spill Type->Spill Exposure Personal Exposure Type->Exposure Contain 1. Evacuate Immediate Area 2. Post Warning Sign Spill->Contain Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye PPE_Up Don Emergency PPE (Double Gloves, N95, Goggles) Contain->PPE_Up Clean Cover with Wet Pad (Solvent) to prevent dust -> Scoop -> Waste PPE_Up->Clean Wash Flush with Water (15 min) Soap for Skin (Lipophilic removal) Skin->Wash Eye->Wash Medical Seek Medical Attention (Show CAS: 912838-61-0) Wash->Medical

Figure 1: Decision logic for emergency response involving fluorinated benzamide derivatives.[2][3][5][6]

Waste Disposal & Decontamination

Disposal Classification: Treat as Halogenated Organic Waste . Do not mix with general organic solvents if your facility segregates halogenated compounds (due to the fluorine atom).

Decontamination Protocol:

  • Solvent Choice: The compound is likely soluble in organic solvents (DMSO, MeOH, DCM). Use ethanol or isopropanol for surface wiping.

  • Wipe Down:

    • Spray the contaminated area with ethanol.

    • Wipe inward from the periphery to the center to prevent spreading.

    • Dispose of Kimwipes as solid hazardous waste (yellow bag).

  • Final Wash: Clean the area with soapy water to remove any residual surfactant-like films.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23620311, 4-Amino-N-ethyl-2-fluorobenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of fluorinated anilines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Amino-n-ethyl-2-fluorobenzamide
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4-Amino-n-ethyl-2-fluorobenzamide
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